Maytansinoid DM4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C39H56ClN3O10S |
|---|---|
Poids moléculaire |
794.4 g/mol |
Nom IUPAC |
[(1S,3S,5S,16Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-27(50-11)39(48)21-29(52-35(47)41-39)37(5,6)34-38(7,53-34)28(51-33(46)23(2)42(8)30(44)15-16-36(3,4)54)20-31(45)43(9)25-18-24(17-22)19-26(49-10)32(25)40/h12-14,18-19,23,27-29,34,48,54H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12?,22-13-/t23-,27+,28?,29-,34-,38-,39-/m0/s1 |
Clé InChI |
SVVGCFZPFZGWRG-QEGJILGISA-N |
Origine du produit |
United States |
Foundational & Exploratory
Maytansinoid DM4: A Technical Guide to its Mechanism of Action on Tubulin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maytansinoid DM4 is a potent anti-mitotic agent that has garnered significant interest in the field of oncology, particularly as a cytotoxic payload for antibody-drug conjugates (ADCs). Its efficacy stems from its targeted disruption of microtubule dynamics, a fundamental process for cell division. This technical guide provides an in-depth exploration of the molecular mechanism of action of DM4 on tubulin, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Disruption of Microtubule Dynamics
This compound exerts its cytotoxic effects by interfering with the intricate process of microtubule polymerization and dynamics. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing a critical role in various cellular functions, most notably the formation of the mitotic spindle during cell division.[1][2]
The primary mechanism of action of DM4 involves the following key steps:
-
Binding to Tubulin: DM4 binds to β-tubulin, at or near the vinca (B1221190) alkaloid binding site.[1][] This binding is distinct from that of other classes of microtubule-targeting agents like taxanes.
-
Inhibition of Microtubule Polymerization: By binding to tubulin, DM4 inhibits the assembly of tubulin heterodimers into microtubules.[1][4] This action effectively reduces the microtubule polymer mass within the cell.
-
Suppression of Microtubule Dynamic Instability: At sub-stoichiometric concentrations, DM4 potently suppresses the dynamic instability of microtubules.[][5] This refers to the alternating phases of growth (polymerization) and shrinkage (depolymerization) that are crucial for proper microtubule function. DM4 achieves this by reducing the rates of both microtubule growth and shortening, and significantly decreasing the frequency of "catastrophes" (the switch from a growing to a shrinking state).[5]
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a requisite for the proper segregation of chromosomes during mitosis. This leads to an arrest of the cell cycle at the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1]
At higher concentrations (≥2 μmol/L), a metabolite of DM4, S-methyl DM4, has been observed to induce the formation of tubulin aggregates, which may contribute to its cytotoxic effects.[5]
Caption: Signaling pathway of DM4's action on tubulin.
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of maytansinoids with tubulin and their cytotoxic effects.
Table 1: Tubulin Binding and Polymerization Inhibition
| Compound | Parameter | Value | Reference |
| Maytansine | KD for tubulin binding | 0.86 ± 0.2 µmol/L | [5] |
| S-methyl DM1 | KD for tubulin binding | 0.93 ± 0.2 µmol/L | [5] |
| S-methyl DM1 | KD for high-affinity binding to microtubules | 0.1 ± 0.05 µmol/L | [5] |
| Maytansine | IC50 for microtubule assembly inhibition | 1.0 ± 0.02 µmol/L | [5] |
| S-methyl DM1 | IC50 for microtubule assembly inhibition | 4.0 ± 0.1 µmol/L | [5] |
| S-methyl DM4 | IC50 for microtubule assembly inhibition | 1.7 ± 0.4 µmol/L | [5] |
Table 2: Effects of S-methyl DM4 on Microtubule Dynamic Instability (at 100 nmol/L)
| Parameter | Control | S-methyl DM4 | % Suppression | Reference |
| Growth Rate (µm/min) | 1.23 ± 0.06 | 0.48 ± 0.04 | 61% | [5] |
| Shortening Rate (µm/min) | 16.8 ± 1.1 | 5.9 ± 0.6 | 65% | [5] |
| Catastrophe Frequency (events/s) | 0.021 ± 0.002 | 0.005 ± 0.001 | 76% | [5] |
| Dynamicity (µm/s) | 0.27 ± 0.02 | 0.07 ± 0.01 | 73% | [5] |
Table 3: In Vitro Cytotoxicity of DM4
| Cell Line | IC50 | Reference |
| SK-BR-3 | 0.3 - 0.4 nM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of DM4 on tubulin.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Maytansinoid DM4: A Technical Guide for Drug Development Professionals
An in-depth exploration of the chemical structure, properties, and applications of the potent anti-cancer agent, Maytansinoid DM4.
Introduction
This compound, a semi-synthetic derivative of maytansine, is a highly potent microtubule-disrupting agent that has garnered significant attention in the field of oncology.[] Its exceptional cytotoxicity, particularly against actively dividing cells, has positioned it as a key payload for antibody-drug conjugates (ADCs).[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is a complex macrocyclic lactam. Its chemical structure is characterized by a 19-membered ansa macrolide ring attached to a chlorinated benzene (B151609) ring.[3] The presence of a thiol-containing side chain enables its conjugation to antibodies or other targeting moieties.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C38H54ClN3O10S | [4] |
| Molecular Weight | 780.37 g/mol | [][4] |
| CAS Number | 796073-69-3 | [4][5] |
| Appearance | White to off-white solid | [] |
| Solubility | Soluble in DMSO, DMF, and Ethanol. Slightly soluble in chloroform (B151607) and methanol. | [] |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere. | [] |
Biological Properties and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[] By binding to tubulin, it disrupts the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[][3] This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[]
Table 2: Biological Activity of this compound
| Assay | Cell Line | IC50 / EC50 | Reference(s) |
| Cytotoxicity (IC50) | SK-BR-3 | 0.3 - 0.4 nM | [6] |
| Microtubule Assembly Inhibition (IC50) | Bovine Brain Microtubule Protein | 1.7 ± 0.4 µmol/L | [7][8] |
The potent cytotoxicity of DM4 makes it an ideal payload for ADCs. In this application, a monoclonal antibody that specifically targets a tumor-associated antigen is conjugated to DM4 via a linker.[9] This targeted delivery system ensures that the potent cytotoxic effects of DM4 are selectively exerted on cancer cells, thereby minimizing damage to healthy tissues.[]
Experimental Protocols
Synthesis of this compound
The synthesis of DM4 is a multi-step process that begins with the natural product maytansine.[3] A key step involves the introduction of a thiol-containing side chain to allow for conjugation. A representative synthetic scheme involves the following key transformations:
-
Preparation of the side chain: 4-Mercapto-4-methylpentanoic acid is synthesized and then converted to a disulfide.[3]
-
Coupling with N-methyl-L-alanine: The disulfide-containing side chain is activated and reacted with N-methyl-L-alanine.[3]
-
Esterification with maytansinol: The resulting carboxylic acid is coupled to maytansinol, a derivative of maytansine, using a coupling agent such as DCC.[3]
-
Reduction to the thiol: The disulfide is reduced to the free thiol to yield DM4.[3]
Conjugation of DM4 to Antibodies
DM4 is commonly conjugated to monoclonal antibodies through a linker, such as SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate).[10] This cleavable disulfide linker ensures that the potent cytotoxin is released within the reducing environment of the target cell.[]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic potential of DM4 and DM4-ADCs can be assessed using a variety of cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to determine cell viability.[11][12]
-
Cell Seeding: Seed target cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the DM4-ADC or free DM4. Replace the cell culture medium with the medium containing the test compounds. Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the plates for a predetermined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Tubulin Polymerization Assay
The direct effect of DM4 on microtubule assembly can be quantified using an in vitro tubulin polymerization assay.[7][13] This assay typically measures the change in optical density as tubulin polymerizes into microtubules.
-
Reagent Preparation: Prepare purified tubulin protein, GTP, and a polymerization buffer.
-
Reaction Setup: On ice, mix tubulin with the polymerization buffer and GTP. Add varying concentrations of DM4 or a control substance.
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate and place it in a spectrophotometer capable of reading absorbance at 340 nm at 37°C.
-
Data Acquisition: Monitor the increase in absorbance over time, which corresponds to the rate of tubulin polymerization.
-
Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. The inhibitory effect of DM4 can be quantified by comparing the rates of polymerization and the final polymer mass in the presence and absence of the compound.
Conclusion
This compound is a powerful cytotoxic agent with a well-defined mechanism of action. Its amenability to conjugation with targeting moieties, particularly monoclonal antibodies, has made it a valuable tool in the development of next-generation cancer therapeutics. The information and protocols provided in this guide offer a solid foundation for researchers and drug developers working with this promising molecule.
References
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. adcreview.com [adcreview.com]
- 6. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Discovery and Development of Ravtansine (DM4): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravatansine, chemically known as DM4, is a highly potent, thiol-containing maytansinoid developed for targeted cancer therapy.[][2] As a derivative of maytansine, a natural product isolated from the plant Maytenus ovatus, DM4 exerts its cytotoxic effects by disrupting microtubule function, a critical process for cell division.[] Due to its high systemic toxicity, DM4 is not used as a standalone drug but serves as a cytotoxic payload in antibody-drug conjugates (ADCs).[3] ADCs are designed to selectively deliver potent payloads like DM4 to cancer cells by linking them to monoclonal antibodies that target tumor-specific antigens. This targeted approach aims to maximize efficacy at the tumor site while minimizing off-target toxicity to healthy tissues.[3][4] Several DM4-based ADCs, such as Tusamitamab ravtansine and Anetumab ravtansine, are in clinical development for treating various solid tumors.[3][5][6]
Mechanism of Action
The anticancer activity of Ravtansine (DM4) is centered on its ability to inhibit microtubule dynamics.[][2] Microtubules are essential cytoskeletal polymers involved in numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[3][7]
The mechanism unfolds through the following key steps:
-
ADC Internalization: An ADC carrying the DM4 payload binds to its specific target antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[8]
-
Payload Release: Once inside the cell, the ADC is trafficked to lysosomes. The linker connecting DM4 to the antibody is cleaved in the intracellular environment (e.g., by reduction of a disulfide bond in the cytoplasm), releasing the active DM4 payload.[5][8]
-
Tubulin Binding: Free DM4 binds to tubulin, the protein subunit of microtubules, preventing its polymerization into microtubules.[3][7] This action disrupts the dynamic equilibrium required for proper mitotic spindle formation.[3]
-
Cell Cycle Arrest: The disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase.[3][8]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][9]
Furthermore, some linkers used with DM4, such as the SPDB linker, produce neutrally charged metabolites upon cleavage.[5][10] These metabolites can diffuse across cell membranes and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect," which enhances the overall anti-tumor activity.[5][11][12]
ADC Development Workflow
The development of a DM4-based ADC is a multi-step process that begins with target identification and culminates in clinical evaluation. This workflow ensures the final conjugate is both potent against tumor cells and has a manageable safety profile.
Data Presentation
Table 1: In Vitro Cytotoxicity of DM4-based ADCs
This table summarizes the half-maximal inhibitory concentration (IC50) values of various DM4-ADCs against different cancer cell lines, demonstrating the potent, target-dependent cell-killing activity.
| ADC Name | Target Antigen | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Anetumab Ravtansine | Mesothelin | Ovarian Cancer | OVCAR-3 | 0.03 - 0.1 | [13] |
| Anetumab Ravtansine | Mesothelin | Ovarian Cancer | OVCAR-8 | 0.1 - 1.0 | [13] |
| H6-DM4 | 5T4 | Gastric Cancer | HGC-27 | 0.87 | [14] |
| T4H11-DM4 | DDR1 | Colon Cancer | HT-29 | ~1.0 | [15] |
| T4H11-DM4 | DDR1 | Colon Cancer | HCT116 | ~0.1 | [15] |
Table 2: In Vivo Efficacy of DM4-based ADCs
This table presents data from preclinical xenograft models, showing the anti-tumor activity of DM4-ADCs in vivo.
| ADC Name | Cancer Model | Dosing Regimen | Outcome | Reference |
| Anetumab Ravtansine (BAY 94-9343) | Pancreatic (MIA PaCa-2/meso) | 0.2 mg/kg (DM4 equiv.) | Complete tumor eradication | [16] |
| Anetumab Ravtansine (BAY 94-9343) | Colon (HT-29/meso) | 0.2 mg/kg (DM4 equiv.) | Complete tumor eradication | [16] |
| DM4-ADC (Anti-FRα) | Ovarian (KB Xenograft) | 2.5 mg/kg (ADC) | Complete responses | [17] |
| T4H11-DM4 | Colon (Oxaliplatin-resistant) | Not specified | Complete tumor regression | [15] |
Table 3: Pharmacokinetic Parameters of Anetumab Ravtansine
Pharmacokinetic data from a Phase I clinical trial of Anetumab Ravtansine in patients with solid tumors.[6]
| Analyte | Dose | Tmax (hours) | Average Half-life (days) |
| Anetumab Ravtansine (ADC) | 6.5 mg/kg Q3W | 1.5 | 5.5 |
| Total Antibody | 6.5 mg/kg Q3W | 1.5 | Not specified |
| Free DM4 | 6.5 mg/kg Q3W | ~5.0 | 2.9 |
| S-methyl-DM4 (DM4-Me) | 6.5 mg/kg Q3W | ~8.0 | 5.6 |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of DM4 on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.[7]
-
Objective: To determine the IC50 of DM4 for the inhibition of tubulin polymerization.
-
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (e.g., 10 mM)
-
DM4 stock solution (in DMSO)
-
96-well, UV-transparent microplate
-
Temperature-controlled spectrophotometer (microplate reader)
-
-
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.[7]
-
Add GTP to the tubulin solution to a final concentration of 1 mM.[7] Keep on ice.
-
Prepare serial dilutions of DM4 in General Tubulin Buffer. The vehicle control should contain the same final concentration of DMSO as the highest DM4 concentration well.
-
-
Assay Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
Add 10 µL of the DM4 dilutions or vehicle control to the wells of the 96-well plate.
-
To initiate polymerization, add 100 µL of the cold tubulin/GTP solution to each well.[7]
-
Immediately begin monitoring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.[7][18]
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time to generate polymerization curves.
-
Determine the rate and extent of polymerization for each concentration.
-
Calculate the IC50 value by plotting the inhibition of polymerization against the log of DM4 concentration.
-
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability to determine the cytotoxic effect of a DM4-ADC.[14][19][20]
-
Objective: To determine the IC50 of a DM4-ADC on antigen-positive and antigen-negative cancer cell lines.
-
Materials:
-
Protocol:
-
Cell Seeding:
-
ADC Treatment:
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[7][14]
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.[7] Incubate overnight at 37°C in the dark.[14]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[14][21]
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate cell viability as a percentage of the untreated control.
-
Plot percent viability versus log of ADC concentration and use a non-linear regression model to determine the IC50 value.
-
-
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure to evaluate the anti-tumor activity of a DM4-ADC in a mouse xenograft model.
-
Objective: To assess the in vivo efficacy of a DM4-ADC in reducing tumor growth.
-
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Tumor cells for implantation
-
DM4-ADC, isotype control ADC, and vehicle buffer
-
Calipers for tumor measurement
-
Sterile syringes and needles
-
-
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Monitor mice regularly for tumor growth.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, DM4-ADC at various doses).
-
Administer the treatments, typically via intravenous (i.v.) injection, according to the desired schedule (e.g., once weekly, every 3 weeks).[6][16]
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until tumors in the control group reach a predetermined endpoint or for a specified duration.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the anti-tumor effects.
-
-
References
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated multiple analytes and semi-mechanistic population pharmacokinetic model of tusamitamab ravtansine, a DM4 anti-CEACAM5 antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. benchchem.com [benchchem.com]
- 8. Cantuzumab Ravtansine Overview - Creative Biolabs [creativebiolabs.net]
- 9. mdpi.com [mdpi.com]
- 10. njbio.com [njbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anetumab ravtansine inhibits tumor growth and shows additive effect in combination with targeted agents and chemotherapy in mesothelin-expressing human ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Maytansinoid DM4: A Technical Guide for its Application as a Cytotoxic Payload in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Maytansinoid DM4, a potent microtubule-disrupting agent, and its critical role as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs). This document details the mechanism of action, chemical properties, and conjugation strategies of DM4, supplemented with experimental protocols and quantitative data to support researchers in the field of targeted cancer therapy.
Introduction to this compound
Maytansinoids are a class of highly potent cytotoxic agents originally isolated from the Ethiopian shrub Maytenus ovatus.[1] DM4 (ravtansine or soravtansine) is a synthetic derivative of maytansine (B1676224) designed for enhanced stability and efficient conjugation to monoclonal antibodies (mAbs).[2][3] Its exceptional potency, with activity in the sub-nanomolar range, makes it an ideal payload for ADCs, which aim to deliver powerful cytotoxins specifically to cancer cells while minimizing systemic toxicity.[1][] DM4's mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of rapidly dividing tumor cells.[5][6]
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
The primary cytotoxic effect of DM4 is the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[7][8] DM4 binds to tubulin, at or near the vinca (B1221190) alkaloid binding site, preventing its polymerization into microtubules.[2][6] This interference with microtubule assembly leads to a cascade of cellular events:
-
Disruption of Mitotic Spindle: The inability to form a functional mitotic spindle prevents proper chromosome segregation.
-
Cell Cycle Arrest: The cell cycle is halted at the G2/M phase.[7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis).[2][6]
The potent anti-mitotic activity of maytansinoids like DM4 makes them particularly effective against actively proliferating cancer cells.[1]
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-DM4 Antibodies | Invitrogen [thermofisher.com]
Intracellular Processing of DM4-Containing Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical intracellular journey of antibody-drug conjugates (ADCs) containing the potent maytansinoid cytotoxin, DM4. Understanding this intricate process is paramount for the rational design and optimization of next-generation ADCs with enhanced therapeutic indices. This document provides a comprehensive overview of the key stages of DM4-ADC processing, detailed experimental protocols for their characterization, and quantitative data to support comparative analysis.
The Intracellular Pathway of DM4-Containing ADCs
The therapeutic efficacy of a DM4-containing ADC is contingent upon a series of precisely orchestrated intracellular events, beginning with target recognition and culminating in the cytotoxic action of the released payload. This journey can be broadly categorized into the following stages:
-
Binding and Internalization: The ADC's monoclonal antibody (mAb) component selectively binds to a specific antigen on the surface of a cancer cell.[1][2] This binding event triggers receptor-mediated endocytosis, a process by which the ADC-antigen complex is engulfed by the cell membrane and drawn into the cell within an endocytic vesicle.[2][3] The rate and extent of internalization are critical determinants of ADC efficacy.[4]
-
Endosomal and Lysosomal Trafficking: Following internalization, the ADC-containing endosome undergoes maturation, transitioning from an early endosome to a late endosome.[2] The internal pH of these compartments progressively decreases.[3] Ultimately, the late endosome fuses with a lysosome, a cellular organelle rich in degradative enzymes and characterized by a highly acidic environment.[2][3]
-
Linker Cleavage and Payload Release: The acidic milieu and enzymatic activity within the lysosome are crucial for the liberation of the DM4 payload.[3][5] For many DM4-ADCs, this release is mediated by the cleavage of the linker that connects the antibody to the drug. Disulfide-containing linkers, for example, are susceptible to reduction in the intracellular environment, while other linkers are designed to be cleaved by specific lysosomal proteases.[3][5]
-
Metabolite Formation: Upon cleavage of a disulfide linker, the initial thiol-containing DM4 metabolite can be further processed within the cell. A key and more lipophilic metabolite, S-methyl-DM4, is often formed through S-methylation.[5][6] This metabolite is also highly cytotoxic.[5]
-
Mechanism of Action: Once released from the lysosome into the cytoplasm, DM4 and its active metabolites can exert their potent cytotoxic effects.[7] DM4 is a microtubule-disrupting agent that binds to tubulin, inhibiting its polymerization.[8][9] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[7][10]
Quantitative Analysis of DM4-ADC Activity
The potency and processing kinetics of DM4-ADCs are critical parameters for their preclinical evaluation. The following tables summarize key quantitative data for representative DM4-containing ADCs.
Table 1: In Vitro Cytotoxicity (IC50) of DM4-Containing ADCs
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| ADC Name | Target Antigen | Cell Line | IC50 (pM) | Reference(s) |
| Indatuximab Ravtansine (BT062) | CD138 | RPMI 8226 | 200 | [11] |
| Indatuximab Ravtansine (BT062) | CD138 | MOLP-8 | 40 | [11] |
| Indatuximab Ravtansine (BT062) | CD138 | U266 | 20 | [11] |
| Lorvotuzumab Mertansine (IMGN901) | CD56 | NCI-H526 | 200 | [12] |
| Lorvotuzumab Mertansine (IMGN901) | CD56 | NCI-H69 | 5000 | [12] |
| huC242-SPDB-DM4 | CanAg | COLO 205 | ~30 | [5][13] |
| Anti-CD123-SPDB-DM4 (7E7) | CD123 | MOLM-14 | 2630 | [14] |
| Anti-CD123-SPDB-DM4 (11C3) | CD123 | MOLM-14 | 6010 | [14] |
Note: IC50 values can vary depending on the assay conditions (e.g., incubation time). The values presented here are for comparative purposes.
Table 2: Internalization and Degradation Kinetics of a Trastuzumab-Maytansinoid ADC
The rates of internalization and degradation determine the efficiency of payload delivery to the lysosome. These parameters can be expressed as half-lives (t1/2).
| Cell Line | Internalization Half-life (t1/2) (hours) | Degradation Half-life (t1/2) (hours) | Reference(s) |
| BT-474 | 6 - 14 | 18 - 25 | [15] |
| NCI-N87 | 6 - 14 | 18 - 25 | [15] |
| SK-BR-3 | 6 - 14 | 18 - 25 | [15] |
Experimental Protocols
The characterization of DM4-containing ADCs relies on a suite of robust in vitro assays. Detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
DM4-containing ADC and control antibody
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the DM4-ADC and a negative control (e.g., unconjugated antibody) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and wells with untreated cells (vehicle control).
-
Incubate the plate for a predetermined exposure time (e.g., 72-96 hours) at 37°C in a humidified 5% CO₂ incubator.[16]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Add 100-150 µL of solubilization solution to each well.
-
Mix thoroughly to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[17]
-
ADC Internalization Assay (Flow Cytometry)
This assay quantifies the amount of ADC that is internalized by cells over time.
Materials:
-
Target cancer cell line
-
Fluorescently labeled DM4-ADC
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 12-well plate at a density of 2x10⁵ cells/well and incubate overnight.[12]
-
-
ADC Incubation:
-
Treat cells with the fluorescently labeled DM4-ADC (e.g., 100 nM) at 4°C for 1 hour to allow for binding to the cell surface.[12]
-
Wash the cells with cold PBS to remove unbound ADC.
-
-
Internalization:
-
Add pre-warmed complete medium and incubate the cells at 37°C for various time points (e.g., 0, 1, 2, 4, 6 hours) to allow for internalization.[12]
-
-
Quenching or Stripping (Optional):
-
To differentiate between surface-bound and internalized ADC, an acid wash (e.g., glycine-HCl, pH 2.5) can be used to strip surface-bound antibody, or a quenching antibody that binds the fluorophore can be added.
-
-
Cell Harvesting and Analysis:
-
Harvest the cells using trypsin-EDTA.
-
Wash the cells with flow cytometry buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence over time (especially after a quenching/stripping step) indicates internalization.[18]
-
Lysosomal Co-localization Assay (Confocal Microscopy)
This assay visualizes the trafficking of the ADC to the lysosome.
Materials:
-
Target cancer cell line
-
Fluorescently labeled DM4-ADC
-
Lysosomal marker (e.g., LysoTracker dye or an antibody against a lysosomal-associated membrane protein like LAMP1)
-
Confocal microscopy slides or dishes
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed cells on confocal slides or dishes and allow them to adhere overnight.
-
-
ADC Incubation and Internalization:
-
Incubate the cells with the fluorescently labeled DM4-ADC at 37°C for a time course (e.g., 1, 4, 24 hours) to allow for internalization and trafficking.
-
-
Lysosomal Staining:
-
If using a live-cell lysosomal dye like LysoTracker, add it to the cells during the last 30-60 minutes of the ADC incubation.
-
If using an anti-LAMP1 antibody, proceed to fixation and permeabilization.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining (if applicable):
-
If using an anti-LAMP1 antibody, incubate the cells with the primary antibody, followed by a fluorescently labeled secondary antibody.
-
-
Mounting and Imaging:
-
Mount the coverslips on slides using mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal microscope, acquiring images in the channels for the ADC, the lysosomal marker, and DAPI.
-
Analyze the images for co-localization of the ADC and lysosomal marker signals, which will appear as overlapping fluorescence.
-
Conclusion
The intracellular processing of DM4-containing ADCs is a multi-step process that is fundamental to their therapeutic activity. A thorough understanding of each stage, from internalization to the ultimate mechanism of action of the released payload, is essential for the development of more effective and safer ADC therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the robust characterization and comparison of novel DM4-ADC candidates. Future research will continue to refine our understanding of these intricate pathways, leading to the design of next-generation ADCs with optimized intracellular processing for improved clinical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Application of Quantitative Pharmacology in Modality Design and Target Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cellmosaic.com [cellmosaic.com]
- 7. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (Lorvotuzumab Mertansine), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indatuximab ravtansine (BT062) combination treatment in multiple myeloma: pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. Evaluation of Antibody-Drug Conjugate Performances Using a Novel HPLC-DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bystander Effect of Maytansinoid DM4: A Technical Guide for Cancer Research Professionals
An In-depth Examination of the Mechanism, Experimental Validation, and Therapeutic Implications of DM4-Mediated Bystander Killing in Heterogeneous Tumor Environments.
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. Their efficacy often extends beyond the direct killing of antigen-expressing tumor cells through a phenomenon known as the "bystander effect." This guide provides a detailed technical overview of the bystander effect mediated by the maytansinoid payload, DM4. Maytansinoids are potent microtubule-inhibiting agents that induce mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] The ability of DM4-armed ADCs to exert a bystander effect is a critical attribute that can enhance their therapeutic efficacy, particularly in tumors with heterogeneous antigen expression.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles and methodologies associated with the DM4 bystander effect.
Mechanism of the DM4 Bystander Effect
The bystander effect of DM4 is a multi-step process that relies on the specific chemistry of the linker and the payload itself. Unlike some other payloads, DM4 can be metabolized into a membrane-permeable derivative, allowing it to diffuse from the target cell and affect neighboring cells, regardless of their antigen expression status.
The process begins with the binding of a DM4-conjugated ADC to its target antigen on the surface of a cancer cell ("antigen-positive" or Ag+ cell). The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome.[5] Within the lysosome, the linker connecting DM4 to the antibody is cleaved. In the case of disulfide-containing linkers, this cleavage is followed by intracellular reduction and S-methylation, leading to the formation of S-methyl-DM4. This metabolite is electrically neutral and more lipophilic, enabling it to diffuse across the cell membrane into the tumor microenvironment.[6]
Once in the extracellular space, S-methyl-DM4 can penetrate the membranes of adjacent "antigen-negative" (Ag-) or other Ag+ cells. Inside these bystander cells, S-methyl-DM4 exerts its cytotoxic effect by binding to tubulin and disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and the subsequent activation of the apoptotic cascade, ultimately resulting in cell death.[2]
Signaling Pathway of DM4-Induced Apoptosis
The cytotoxic activity of DM4 and its metabolite, S-methyl-DM4, is primarily mediated through the disruption of microtubule function. This interference with the cellular cytoskeleton triggers a cascade of events leading to programmed cell death, or apoptosis.
Upon entering a cell, DM4 binds to tubulin, inhibiting its polymerization into microtubules. This suppression of microtubule dynamics is critical for several cellular processes, most notably the formation of the mitotic spindle during cell division.[2] The failure to form a proper mitotic spindle leads to an arrest of the cell cycle at the G2/M phase.
Prolonged mitotic arrest activates the intrinsic apoptotic pathway. This is often initiated by the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9.[7] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[8][9] These effector caspases are responsible for the execution phase of apoptosis, cleaving a variety of cellular substrates, which results in the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.
Quantitative Data on DM4 and S-methyl-DM4 Cytotoxicity
The potency of DM4 and its active metabolite, S-methyl-DM4, is a critical factor in their therapeutic efficacy and bystander killing potential. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of these compounds. The following table summarizes reported IC50 values for DM4 and S-methyl-DM4 in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| DM4 | SK-BR-3 | Breast Cancer | 0.3 - 0.4 nmol/L | [10] |
| DM4 | K562 | Leukemia | ~40 nM (induces apoptosis) | [11] |
| S-methyl-DM1 | MCF7 | Breast Cancer | Subnanomolar | [2] |
| S-methyl-DM4 | SK-BR-3 | Breast Cancer | < 30 pmol/L | [12] |
Note: S-methyl-DM1 is a closely related maytansinoid with similar properties to S-methyl-DM4.
Experimental Protocols for Assessing the Bystander Effect
The in vitro evaluation of the DM4 bystander effect is crucial for the preclinical development of ADCs. Two primary assays are commonly employed: the co-culture bystander assay and the conditioned medium transfer assay.
Protocol 1: In Vitro Co-culture Bystander Assay
This assay directly measures the ability of a DM4-ADC to kill antigen-negative (Ag-) cells when they are grown together with antigen-positive (Ag+) cells.
Materials:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 or N87 cells).[4][13]
-
Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein (e.g., GFP-labeled MCF7) or luciferase for distinct quantification.[4][13]
-
DM4-conjugated ADC and a non-binding isotype control ADC.
-
96-well, black-walled, clear-bottom plates.
-
Fluorescence microscope or flow cytometer.
-
Cell viability reagent (e.g., CellTiter-Glo®).
Methodology:
-
Cell Seeding: Co-seed Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[4] Include monocultures of both cell lines as controls. Allow cells to adhere for 24 hours.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the DM4-ADC.[13] The concentration range should be chosen such that the ADC is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.[4] Include an untreated control and a non-binding isotype control ADC.
-
Incubation: Incubate the plates for 72-120 hours.[13]
-
Data Acquisition: Quantify the viability of the Ag- cell population. This can be achieved through:
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture wells to their viability in the monoculture wells treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells is indicative of a bystander effect.[4]
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a soluble factor (i.e., the released payload) that is secreted into the cell culture medium.
Materials:
-
Ag+ and Ag- cell lines.
-
DM4-conjugated ADC.
-
Standard cell culture plates (e.g., 6-well plates or T-25 flasks).
-
0.22 µm syringe filters.
-
96-well plates for viability assessment.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).[13]
Methodology:
-
Prepare Conditioned Medium:
-
Seed Ag+ cells in a culture plate or flask and allow them to adhere.
-
Treat the Ag+ cells with a cytotoxic concentration of the DM4-ADC for 48-72 hours.[13]
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove cell debris and then filter it through a 0.22 µm syringe filter. This filtered supernatant is the "conditioned medium."[13]
-
-
Treat Target Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere for 24 hours.
-
Remove the existing medium from the Ag- cells and replace it with the prepared conditioned medium (serial dilutions can also be tested).[13]
-
-
Incubation and Analysis:
-
Data Analysis: Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to controls (e.g., conditioned medium from untreated Ag+ cells or medium from Ag+ cells treated with a non-binding ADC). A significant decrease in viability indicates a bystander effect mediated by a soluble, released payload.[13]
Conclusion
The bystander effect of maytansinoid DM4 is a key pharmacological feature that can significantly contribute to the anti-tumor activity of ADCs. A thorough understanding of its mechanism, the signaling pathways it triggers, and the experimental methods for its quantification is essential for the rational design and development of next-generation ADCs. The protocols and data presented in this guide provide a framework for researchers to investigate and harness the therapeutic potential of the DM4 bystander effect in the fight against cancer. The ability to kill antigen-negative cells within a heterogeneous tumor mass represents a promising strategy to overcome some of the limitations of targeted therapies and improve patient outcomes.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. mdpi.com [mdpi.com]
- 8. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Caspase activation is required for gemcitabine activity in multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
Maytansinoid DM4: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoid DM4, a potent microtubule-disrupting agent, is a critical component in the development of antibody-drug conjugates (ADCs). Its efficacy as a cytotoxic payload is intrinsically linked to its physicochemical properties, namely its solubility and stability. Understanding these characteristics is paramount for formulation development, ensuring the integrity of the ADC, and predicting its in vivo behavior. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including available data, detailed experimental protocols for characterization, and insights into its degradation pathways.
Solubility Characteristics of this compound
The solubility of DM4 is a crucial factor in its handling, formulation, and the efficiency of conjugation reactions with monoclonal antibodies. While comprehensive quantitative data across a wide range of solvents is not extensively published, available information indicates that DM4 is sparingly soluble in aqueous solutions and requires organic co-solvents for effective solubilization, particularly in the context of ADC manufacturing.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility data for this compound. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
| Solvent System | Concentration | Remarks |
| Dimethyl Sulfoxide (B87167) (DMSO) | 100 mg/mL (128.14 mM) | Requires sonication for complete dissolution. |
| Ethanol | Slightly soluble | Quantitative data not specified. |
| Methanol | Slightly soluble | Quantitative data not specified. |
| Chloroform | Slightly soluble | Quantitative data not specified. |
| Aqueous Buffers | Sparingly soluble | Quantitative data is highly dependent on pH and co-solvent concentration. |
Data compiled from publicly available product information sheets.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound. The following protocol outlines the general procedure that can be adapted for this compound.
Objective: To determine the equilibrium solubility of DM4 in a specific solvent system.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4, various organic solvents)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid DM4 to a glass vial containing a known volume of the solvent. The excess solid should be visually present to ensure saturation.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
For aqueous solutions, centrifuge the vial at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
-
Quantification:
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by a validated stability-indicating HPLC method to determine the concentration of DM4.
-
Prepare a standard curve of DM4 of known concentrations to quantify the amount in the sample.
-
-
Data Analysis:
-
Calculate the solubility of DM4 in the chosen solvent, typically expressed in mg/mL or µg/mL.
-
Stability Characteristics of this compound
The stability of DM4 is a critical quality attribute that can impact the safety and efficacy of an ADC. Degradation of the maytansinoid can lead to a loss of potency and the formation of potentially toxic impurities. Stability is influenced by various factors including pH, temperature, light, and the presence of oxidizing agents.
Stability in Solution
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing.
Typical Stress Conditions for Forced Degradation of DM4:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room or elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug substance (e.g., at 105°C) or a solution.
-
Photostability: Exposing the drug substance in solution and/or as a solid to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
Degradation Pathways
The degradation of maytansinoids can occur through several pathways. In the context of ADCs, after internalization into a cell and cleavage of the linker, the released thiol-bearing DM4 can be S-methylated to form S-methyl-DM4 (S-Me-DM4). This metabolite is often more cytotoxic than DM4 itself. Further metabolism in the liver can lead to the oxidation of S-Me-DM4 to the corresponding sulfoxide and sulfone derivatives, which are less cytotoxic.
Pharmacokinetics and Metabolism of Maytansinoid DM4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoid DM4, a potent microtubule-targeting agent, is a key cytotoxic payload utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] Its high cytotoxicity, combined with the specificity of a monoclonal antibody, allows for the selective delivery of the therapeutic agent to tumor cells, thereby minimizing systemic toxicity.[3][4] Understanding the pharmacokinetic (PK) profile and metabolic fate of DM4 is critical for the rational design and clinical development of effective and safe ADCs. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of DM4, detailing experimental methodologies and presenting quantitative data for researchers and drug development professionals.
Pharmacokinetics of DM4
The pharmacokinetic properties of DM4 are complex and are influenced by its release from the parent ADC. Once liberated, DM4 is subject to distribution, metabolism, and excretion. The following tables summarize key pharmacokinetic parameters of DM4-containing ADCs and the released payload in both preclinical species and humans.
Table 1: Preclinical Pharmacokinetic Parameters of Maytansinoid ADCs
| Species | ADC | Analyte | Dose | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | CL (mL/h/kg) | Vss (mL/kg) | Reference(s) |
| Rat | anti-5T4-mcMMAF | Conjugate | 3 mg/kg | - | Increases with dose | - | - | - | [5] |
| anti-5T4-mcMMAF | Released Payload | 3 mg/kg | Low | Increases with dose | Formation rate-limited | - | - | [5] | |
| [(3)H]DM1-LNL897 | ADC | - | - | - | 51-62 | - | - | [6] | |
| Monkey (Cynomolgus) | anti-5T4-mcMMAF | Conjugate | 3 mg/kg | - | Increases with dose | >50% payload retained at 1-2 weeks | Linear | - | [5] |
| anti-5T4-mcMMAF | Released Payload | 3 mg/kg | Low | Increases with dose | Formation rate-limited | - | - | [5] | |
| General Maytansinoid ADCs | Total Antibody | - | - | - | - | ~5–28 mL/day/kg | - | [4] | |
| General Maytansinoid ADCs | Conjugate | - | - | - | - | ~10–30 mL/day/kg | - | [4] |
Note: Specific quantitative values for DM4 Cmax and AUC in preclinical species are not consistently reported in publicly available literature. The data often pertains to the entire ADC or total antibody.
Table 2: Clinical Pharmacokinetic Parameters of Tusamitamab Ravtansine (a DM4-ADC)
| Dose Regimen | Analyte | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | CL (L/day) | Vss (L) | Reference(s) |
| 120 mg/m² Q3W | Conjugated Antibody | 18.0 ± 4.5 | 104 ± 32 (AUC0–21d) | 71.9 ± 25.1 | 1.22 ± 0.44 | 5.37 ± 1.83 | [7] |
| 150 mg/m² Q3W | Conjugated Antibody | 23.3 ± 4.1 | 150 ± 32 (AUC0–21d) | 79.4 ± 15.6 | 1.05 ± 0.22 | 5.89 ± 0.94 | [7] |
| 170 mg/m² Q3W | Conjugated Antibody | 25.7 ± 4.9 | 179 ± 46 (AUC0–21d) | 82.3 ± 15.7 | 1.00 ± 0.26 | 5.92 ± 1.08 | [7] |
| 190 mg/m² Q3W | Conjugated Antibody | 29.1 ± 2.6 | 218 ± 37 (AUC0–21d) | 88.0 ± 11.2 | 0.89 ± 0.15 | 5.70 ± 0.69 | [7] |
Pharmacokinetic data for free DM4 and its metabolite, S-methyl-DM4, from clinical trials are collected but detailed summary statistics are not publicly available. Population pharmacokinetic models have been developed to characterize the disposition of these analytes.[8][9]
Biodistribution
Following administration of a DM4-containing ADC, the distribution of the conjugate is primarily governed by the properties of the monoclonal antibody.[10][11] However, upon release, the biodistribution of DM4 and its metabolites is influenced by their physicochemical properties.
Table 3: Tissue Distribution of Maytansinoid ADCs in Preclinical Models
| Species | ADC | Tissue | %ID/g (Time post-injection) | Reference(s) |
| Mouse (Tumor-bearing) | huC242-SPDB-[3H]DM4 | Tumor | ~15 (168 h) | [12] |
| Liver | ~10 (168 h) | [12] | ||
| Spleen | ~8 (168 h) | [12] | ||
| Blood | ~5 (168 h) | [12] | ||
| M9346A-sulfo-SPDB-DM4 (DAR ~9-10) | Liver | 24-28 (2-6 h) | [13][14] | |
| M9346A-sulfo-SPDB-DM4 (DAR <6) | Liver | 7-10 (2-6 h) | [13][14] | |
| Rat (Tumor-bearing) | [(3)H]DM1-LNL897 | Tumor | Highest concentration | [6] |
| Liver | - | [6] | ||
| Feces (cumulative excretion) | 84.5% ± 3.12% (168 h) | [6] | ||
| Urine (cumulative excretion) | 4.15% ± 0.462% (168 h) | [6] |
Note: %ID/g refers to the percentage of the injected dose per gram of tissue.
Metabolism of DM4
The metabolism of DM4 is a critical factor influencing its efficacy and potential for off-target toxicity. The primary metabolic pathways involve S-methylation and oxidative metabolism.
S-Methylation
The free thiol group of DM4 is susceptible to S-methylation, leading to the formation of its primary and highly cytotoxic metabolite, S-methyl-DM4.[15] This reaction is catalyzed by thiol S-methyltransferases. Recent studies have identified methyltransferase-like protein 7A (METTL7A) and 7B (METTL7B), also known as thiol methyltransferase 1A and 1B (TMT1A and TMT1B), as the enzymes responsible for the S-methylation of thiol-containing drugs, including the maytansinoid mertansine (B1676302) (DM1).[16][17][18][19][20][21][22] It is highly probable that these enzymes are also responsible for the S-methylation of DM4.
Oxidative Metabolism
In vitro studies with human liver microsomes have indicated that the oxidative metabolism of maytansinoids, including DM4, is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and, to a lesser extent, CYP2D6 and CYP3A5.
The metabolic pathway of DM4 can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. Prediction of Human Pharmacokinetics of Antibody–Drug Conjugates From Nonclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Insights in Tissue Distribution, Metabolism, and Excretion of [3H]-Labeled Antibody Maytansinoid Conjugates in Female Tumor-Bearing Nude Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Covariate analysis of tusamitamab ravtansine, a DM4 anti-CEACAM5 antibody-drug conjugate, based on first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Biodistribution of the Antitumor Immunoconjugate, Cantuzumab Mertansine (huC242-DM1), and Its Two Components in Mice | Semantic Scholar [semanticscholar.org]
- 11. prisysbiotech.com [prisysbiotech.com]
- 12. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. METTL7A (TMT1A) and METTL7B (TMT1B) Are Responsible for Alkyl S-Thiol Methyl Transferase Activity in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. METTL7A (TMT1A) and METTL7B (TMT1B) Are Responsible for Alkyl S-Thiol Methyl Transferase Activity in Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. commerce.bio-rad.com [commerce.bio-rad.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of DM4 to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. DM4, a maytansinoid derivative, is a highly potent microtubule-disrupting agent that induces mitotic arrest and subsequent apoptosis in target cancer cells.[1][2] When conjugated to a monoclonal antibody that recognizes a tumor-associated antigen, DM4 can be selectively delivered to cancer cells, thereby enhancing its therapeutic index and minimizing systemic toxicity.[3][4]
This document provides a detailed protocol for the conjugation of DM4 to monoclonal antibodies, focusing on the widely used method of conjugating DM4 linkers to native cysteine or lysine (B10760008) residues on the antibody. It also outlines the necessary characterization techniques to ensure the quality and consistency of the resulting ADC.
Principle of DM4 Conjugation
The conjugation of DM4 to a monoclonal antibody is typically achieved through a stable linker that connects the cytotoxic drug to the antibody. Common strategies involve the modification of either the side chains of lysine residues or the sulfhydryl groups of cysteine residues within the antibody structure.[3][4]
-
Cysteine-Based Conjugation: This method involves the reduction of the interchain disulfide bonds of the antibody to generate reactive thiol groups. These thiols can then react with a maleimide- or thiol-reactive group on the DM4-linker construct, forming a stable thioether or disulfide bond.[5][6] This approach allows for a more controlled drug-to-antibody ratio (DAR).
-
Lysine-Based Conjugation: This approach utilizes the primary amines on the surface-exposed lysine residues of the antibody. An N-hydroxysuccinimide (NHS) ester-functionalized DM4 linker reacts with these amines to form a stable amide bond.[7][8] This method is straightforward but can result in a more heterogeneous mixture of ADC species.[9]
The choice of linker is critical and can be either cleavable (e.g., containing a disulfide bond like SPDB) or non-cleavable (e.g., a thioether bond via SMCC).[7][][11] Cleavable linkers are designed to release the active drug inside the target cell in response to the intracellular environment (e.g., reducing agents like glutathione), while non-cleavable linkers require lysosomal degradation of the antibody to release the drug-linker-amino acid complex.[2][]
Quantitative Data Summary
The critical quality attribute of an ADC is its drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[3][9] The DAR significantly impacts the ADC's efficacy and safety profile.[9][12] An optimal DAR for maytansinoid-based ADCs is generally considered to be between 3 and 4.[12] Higher DAR values can lead to increased potency but may also result in faster clearance and greater toxicity.[12]
| Parameter | Typical Value/Range | Method of Determination | Reference(s) |
| Optimal Drug-to-Antibody Ratio (DAR) | 3 - 4 | HIC, RP-HPLC, LC-MS, UV/Vis Spectroscopy | [12] |
| Molar Excess of DM4-Linker (Cysteine Conjugation) | 5-10 fold over antibody | Calculation based on desired DAR | [5][13] |
| Molar Excess of DM4-Linker (Lysine Conjugation) | 5-20 fold over antibody | Calculation based on desired DAR | [7] |
| Antibody Concentration for Conjugation | 5 - 20 mg/mL | UV/Vis Spectroscopy (A280) | [6] |
| Reducing Agent (TCEP/DTT) Concentration | 1.8 - 60 fold molar excess over antibody | Titration and optimization | [5][6] |
| Reaction pH (Cysteine Conjugation) | 6.5 - 7.5 | pH meter | [14] |
| Reaction pH (Lysine Conjugation) | 7.0 - 8.5 | pH meter | [7] |
| Reaction Temperature | 4°C - Room Temperature (25°C) | Thermometer | [5][6] |
| Reaction Time | 1 - 18 hours | Timed incubation | [6][14] |
Experimental Protocols
The following are generalized protocols for the conjugation of DM4 to a monoclonal antibody via cysteine or lysine residues. Optimization of specific parameters such as molar ratios, reaction times, and purification methods may be necessary for different antibodies and DM4-linker constructs.
This protocol describes the conjugation of a thiol-reactive DM4 derivative to a monoclonal antibody following the reduction of its interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Thiol-reactive DM4-linker (e.g., DM4-SPDB)[15]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)[14]
-
Quenching Reagent: N-acetyl-cysteine or Iodoacetamide[5]
-
Solvent for DM4-linker: Anhydrous Dimethylacetamide (DMA) or Dimethyl sulfoxide (B87167) (DMSO)[5][14]
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G25) or Tangential Flow Filtration (TFF) system[5][16]
-
Purification Buffer: PBS, pH 7.4
Workflow Diagram:
Caption: Workflow for cysteine-based DM4 conjugation.
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Antibody Reduction:
-
DM4-Linker Conjugation:
-
Prepare a stock solution of the thiol-reactive DM4-linker in DMA or DMSO.
-
Add the DM4-linker solution to the reduced antibody. A 10-fold molar excess of the DM4-linker over the antibody is a common starting point.[5] The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain antibody stability.[5]
-
Incubate the reaction overnight at room temperature with gentle mixing, protected from light.[5]
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as a 500-fold molar excess of iodoacetamide, to cap any unreacted thiol groups on the antibody.[5]
-
-
Purification:
-
Characterization:
-
Determine the protein concentration of the purified ADC using a UV/Vis spectrophotometer at 280 nm.
-
Calculate the DAR using UV/Vis spectroscopy by measuring absorbance at 252 nm (for DM4) and 280 nm (for the antibody).[18]
-
Further characterize the ADC for purity, aggregation, and DAR distribution using methods like SEC, HIC, and LC-MS.[3][19]
-
This protocol details the conjugation of an amine-reactive DM4 derivative to a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS)
-
Conjugation Buffer: Bicarbonate or Borate buffer, pH 8.0-8.5[7][8]
-
Quenching Reagent: 1 M Tris or Glycine solution[8]
-
Solvent for DM4-linker: Anhydrous DMSO[8]
-
Purification System: Size-Exclusion Chromatography (SEC) column or Dialysis
-
Purification Buffer: PBS, pH 7.4
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Conjugation Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL.[8]
-
-
DM4-Linker Conjugation:
-
Prepare a fresh stock solution of the NHS-ester functionalized DM4-linker in anhydrous DMSO.
-
Add the DM4-linker solution to the antibody solution. The molar ratio of linker to antibody will influence the final DAR and should be optimized. A starting point is a 5-10 fold molar excess.[13]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.[8]
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., Tris to a final concentration of 100 mM) to react with any excess NHS-ester.[8]
-
-
Purification:
-
Remove unconjugated DM4-linker and byproducts by SEC or dialysis against the Purification Buffer.
-
-
Characterization:
-
Characterize the purified ADC for protein concentration, DAR, purity, and aggregation as described in Protocol 1.
-
Mechanism of Action of DM4-ADCs
DM4 exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for mitotic spindle formation during cell division.[1][20]
Signaling Pathway Diagram:
Caption: DM4-ADC mechanism of action.
Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, typically via endocytosis.[4] Following trafficking to the lysosome, the linker is cleaved (in the case of a cleavable linker) or the antibody is degraded, releasing the active DM4 payload into the cytoplasm.[2][] The released DM4 then binds to tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][4]
Conclusion
The conjugation of DM4 to monoclonal antibodies is a robust process that can be tailored to the specific characteristics of the antibody and the desired properties of the ADC. Careful control of the reaction conditions and thorough characterization of the final product are essential to ensure the development of a safe and effective therapeutic. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals in the field of ADC development.
References
- 1. DM4 - Creative Biolabs [creative-biolabs.com]
- 2. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. furthlab.xyz [furthlab.xyz]
- 9. agilent.com [agilent.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
Synthesis of Thiol-Containing Maytansinoid DM4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical synthesis of DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine), a potent thiol-containing maytansinoid utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). The protocols outlined are based on established synthetic routes, offering a comprehensive guide for researchers in the field of oncology and targeted therapeutics.
Maytansinoids are highly cytotoxic agents that inhibit tubulin polymerization, leading to mitotic arrest and apoptosis of cancer cells.[1][2][3] DM4, a derivative of maytansine, is specifically designed for conjugation to antibodies or other cell-binding agents via a disulfide bond, enabling targeted delivery to tumor cells and minimizing systemic toxicity.[4][5]
Overall Synthesis Workflow
The synthesis of DM4 is a multi-step process that involves the preparation of a sterically hindered thiol-containing side chain and its subsequent esterification with maytansinol (B1676226). Maytansinol is typically obtained from the reductive hydrolysis of ansamitocin P-3, a bacterial maytansinoid.[6][7]
Figure 1: Overall workflow for the synthesis of DM4.
Experimental Protocols
The following protocols detail the key stages in the synthesis of DM4.
Synthesis of the Thiol-Containing Side Chain
This part of the synthesis focuses on creating the N-methyl-N-(4-methyl-4-(methyldithio)-1-oxopentyl)-L-alanine linker, which will be coupled with maytansinol.
Step 1: Preparation of 4-Mercapto-4-methylpentanoic acid [1]
-
Under an argon atmosphere, add anhydrous tetrahydrofuran (B95107) (THF) to a flask and cool to -78°C.
-
Add n-butyllithium (n-BuLi) in hexanes to the cooled THF.
-
A solution of acetonitrile in THF is then added dropwise.
-
After stirring, isobutylene sulfide is added, and the reaction is allowed to warm to room temperature.
-
The resulting mercapto compound is hydrolyzed using a base to yield 4-mercapto-4-methylpentanoic acid.
Step 2: Preparation of 4-Methyl-4-(methyldithio)pentanoic acid [1]
-
Dissolve 4-mercapto-4-methylpentanoic acid in deionized water.
-
Add sodium carbonate to the solution.
-
Add a solution of methyl methanethiolsulfonate (MeSSO2Me) in ethanol (B145695) dropwise to the reaction mixture.
-
Stir the mixture to allow for the disulfide bond formation.
Step 3: Synthesis of N-methyl-N-(4-methyl-4-(methyldithio)-1-oxopentyl)-L-alanine [1][4]
-
The 4-methyl-4-(methyldithio)pentanoic acid is converted to its N-hydroxysuccinimide (NHS) ester.
-
The NHS ester is then reacted with N-methyl-L-alanine to yield the desired carboxylic acid linker.
-
The product is purified by column chromatography over silica (B1680970) gel.
Preparation of Maytansinol
Maytansinol is the core scaffold of DM4 and is typically prepared from a naturally occurring maytansinoid.
Protocol: Reductive Hydrolysis of Ansamitocin P-3 [7]
-
Dissolve ansamitocin P-3 in an anhydrous solvent under an inert gas atmosphere and cool the solution.
-
Carry out a reduction reaction to produce maytansinol.
-
Purify the resulting maytansinol.
Final Esterification and Deprotection to Yield DM4
The final steps involve coupling the side chain with maytansinol and removing the protecting group from the thiol.
Step 1: Synthesis of L-DM4-SMe (Disulfide-protected DM4) [1]
-
Dissolve maytansinol and N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine in dichloromethane.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane.
-
After a minute, add a solution of zinc chloride (ZnCl2) in diethyl ether.
-
The reaction mixture will contain a mixture of diastereomers (L-DM4-SMe and D-DM4-SMe).
-
Separate the desired L-amino acid-containing isomer by HPLC using a cyano-bonded column.
Step 2: Reduction to DM4 [1][8]
-
The purified L-DM4-SMe is reduced using dithiothreitol (B142953) (DTT).
-
This step cleaves the disulfide bond, exposing the free thiol group.
-
The final product, DM4, is purified by HPLC.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the DM4 synthesis. Note that yields can vary depending on reaction conditions and purification methods.
| Step | Starting Material | Product | Reported Yield | Reference |
| Preparation of 4-Mercapto-4-methylpentanoic acid | Isobutylene sulfide | 4-Mercapto-4-methylpentanoic acid | 39% | [1] |
| Preparation of 4-Methyl-4-(methyldithio)pentanoic acid | 4-Mercapto-4-methylpentanoic acid | 4-Methyl-4-(methyldithio)pentanoic acid | 90% | [1] |
| Esterification to L-DM4-SMe | Maytansinol and the activated side chain | L-DM4-SMe | 36% | [1] |
| Reduction to DM4 | L-DM4-SMe | DM4 | 97% | [1] |
Application in Antibody-Drug Conjugates (ADCs)
DM4 is a critical component in the development of ADCs, a class of targeted cancer therapies.[9] The thiol group of DM4 allows for its covalent attachment to a monoclonal antibody (mAb) via a linker, typically containing a disulfide or a maleimide (B117702) group.[8]
Figure 2: Conceptual diagram of DM4 in an Antibody-Drug Conjugate.
The resulting ADC can selectively bind to antigens overexpressed on tumor cells. Following binding, the ADC is internalized, and the linker is cleaved in the intracellular environment, releasing the potent DM4 payload directly into the target cell, leading to its death.[10] This targeted approach enhances the therapeutic window of the cytotoxic agent, increasing its efficacy while reducing off-target toxicities.
References
- 1. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6333410B1 - Process for the preparation and purification of thiol-containing maytansinoids - Google Patents [patents.google.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 10. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of DM4 for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM4 (Ravatansine) is a potent microtubule-inhibiting agent and a derivative of maytansine.[1][2] Due to its high cytotoxicity, DM4 is a frequently utilized payload in the development of Antibody-Drug Conjugates (ADCs).[1][3] ADCs combine the targeted specificity of a monoclonal antibody with the cell-killing power of a cytotoxic agent like DM4, aiming to enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[4]
These application notes provide detailed protocols for the preparation and conjugation of DM4 to a monoclonal antibody, including methods for characterization and analysis of the resulting ADC.
Chemical Structure and Mechanism of Action
DM4 is a thiol-containing maytansinoid.[3] Its mechanism of action involves binding to tubulin and inhibiting the assembly of microtubules, which leads to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[5][6] The presence of a thiol group is critical for its conjugation to antibodies via appropriate linker chemistries.[7]
Core Components for DM4 Bioconjugation
Successful bioconjugation of DM4 requires careful selection and preparation of the following components:
-
Monoclonal Antibody (mAb): Should be specific to a target antigen on the cancer cell surface. The antibody must be purified and formulated in a suitable buffer that is free of amines or other nucleophiles that could interfere with the conjugation reaction.
-
DM4 Payload: A potent cytotoxic agent that will be delivered to the target cells.
-
Linker: A chemical moiety that connects the DM4 payload to the antibody. The choice of linker is critical as it affects the stability, release mechanism, and overall efficacy of the ADC.[8] Linkers can be cleavable (e.g., disulfide-based, sensitive to the reducing environment of the tumor) or non-cleavable.[7][]
The following diagram illustrates the general workflow for preparing a DM4-based ADC.
Caption: General workflow for the preparation of a DM4-ADC.
Experimental Protocols
Protocol 1: Antibody Preparation and Linker Attachment
This protocol describes the modification of a monoclonal antibody with a commonly used disulfide-containing linker, such as SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate), to introduce a reactive group for subsequent conjugation with DM4.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SPDB linker
-
Dimethylacetamide (DMA) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification buffer (e.g., PBS, pH 6.5)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G25)
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange for the mAb into a conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5). The buffer should be free of any primary amines.
-
Adjust the antibody concentration to a suitable range (e.g., 5-10 mg/mL).
-
-
Linker Activation and Antibody Modification:
-
Prepare a stock solution of the SPDB linker in an organic solvent like DMA or DMSO.
-
Add a calculated molar excess of the SPDB linker to the antibody solution. The molar ratio will influence the number of linkers attached to the antibody and should be optimized.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Modified Antibody:
-
Remove the excess, unreacted linker by purifying the reaction mixture using a desalting column (e.g., Sephadex G25) equilibrated with the purification buffer.
-
Collect the fractions containing the modified antibody. The protein concentration can be determined by measuring the absorbance at 280 nm.
-
The following diagram outlines the chemical reaction for antibody modification with an SPDB linker.
Caption: Reaction of an antibody's lysine (B10760008) residue with an SPDB linker.
Protocol 2: DM4 Conjugation to Modified Antibody
This protocol details the conjugation of the thiol-containing DM4 to the linker-modified antibody.
Materials:
-
Linker-modified antibody from Protocol 1
-
DM4
-
Dimethylacetamide (DMA)
-
Conjugation buffer (e.g., PBS with 5% sucrose (B13894) and 10% DMA, pH adjusted as needed)[4]
-
Quenching reagent (e.g., iodoacetamide)
-
Purification buffer (e.g., PBS with 5% sucrose)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G25)
Procedure:
-
DM4 Preparation:
-
Prepare a stock solution of DM4 in DMA. Ensure complete solubilization, which can be aided by brief sonication.[4]
-
-
Conjugation Reaction:
-
Add a molar excess of the DM4 solution to the linker-modified antibody. The optimal molar ratio of DM4 to antibody needs to be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).[10]
-
Incubate the reaction overnight at room temperature with gentle mixing.[4] The pH of the reaction can be varied between 4 and 9 to optimize the conjugation efficiency.[11]
-
-
Quenching the Reaction:
-
To stop the reaction and cap any unreacted linkers, add a quenching reagent such as iodoacetamide (B48618) in a large molar excess.[4]
-
-
Purification of the ADC:
-
Remove unconjugated DM4 and other small molecules by purifying the ADC using a size-exclusion chromatography column (e.g., Sephadex G25) equilibrated with the final formulation buffer.[4]
-
Collect the fractions containing the purified ADC.
-
Characterization of the DM4-ADC
The resulting ADC must be thoroughly characterized to ensure its quality and consistency. The most critical quality attribute is the Drug-to-Antibody Ratio (DAR), which is the average number of DM4 molecules conjugated to each antibody.[12]
Determination of Drug-to-Antibody Ratio (DAR)
Several methods can be used to determine the DAR:
-
UV-Vis Spectrophotometry: This is a relatively simple method that relies on the distinct absorbance properties of the antibody and the drug. By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a wavelength specific to DM4), the concentrations of both components can be determined, and the DAR can be calculated.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different numbers of conjugated drugs.[4][] The hydrophobicity of the ADC increases with the number of conjugated DM4 molecules. By separating the different species (e.g., DAR 0, 2, 4, etc.) and calculating the area of each peak, a weighted average DAR can be determined.[10][]
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the intact ADC. The mass difference between the unconjugated antibody and the ADC can be used to calculate the number of conjugated DM4 molecules and thus the DAR.[12][14]
The following table summarizes the common methods for DAR determination.
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures absorbance at different wavelengths for the antibody and drug. | Simple, rapid, and requires standard laboratory equipment. | Can be less accurate if there is spectral overlap or if the extinction coefficients are not precisely known. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. | Provides information on the distribution of different drug-loaded species. | May require method development and specialized columns. |
| Mass Spectrometry (MS) | Measures the mass of the intact ADC to determine the number of conjugated drugs. | Highly accurate and provides detailed information on the ADC population. | Requires specialized and expensive equipment. |
The following flowchart illustrates a decision-making process for optimizing the DAR.
Caption: Decision-making flowchart for optimizing the Drug-to-Antibody Ratio (DAR).
Conclusion
The preparation of DM4 for bioconjugation is a multi-step process that requires careful optimization of reaction conditions and thorough characterization of the final product. The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists working on the development of DM4-based ADCs. The choice of linker, the control of the conjugation reaction, and the accurate determination of the DAR are all critical factors for producing a safe and effective therapeutic agent.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 6. DM4 - Creative Biolabs [creative-biolabs.com]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 12. hpst.cz [hpst.cz]
- 14. sciex.com [sciex.com]
Application Notes and Protocols for Maytansinoid DM4 in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoid DM4, a potent microtubule-disrupting agent, is a key cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs).[][][3] Its high cytotoxicity, combined with the specificity of monoclonal antibodies, allows for targeted delivery to tumor cells, thereby enhancing the therapeutic window.[4][5] These application notes provide an overview of the use of DM4 in preclinical tumor models, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.
Maytansinoids like DM4 function by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis of cancer cells.[5][6][7] DM4 is a synthetic derivative of maytansine, modified to contain a thiol group, enabling its conjugation to antibodies via various linkers, such as disulfide or thioether linkers.[][8]
Mechanism of Action of DM4-ADCs
The therapeutic efficacy of a DM4-based ADC relies on a multi-step process that ensures selective delivery of the cytotoxic payload to cancer cells.
Caption: Mechanism of action of a DM4-Antibody-Drug Conjugate (ADC).
In Vitro Cytotoxicity Assays
Determining the in vitro potency of a DM4-ADC is a critical first step in preclinical evaluation. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic effect.
Data Presentation: In Vitro Cytotoxicity of DM4-ADCs
| Cell Line | Cancer Type | Target Antigen Expression | DM4-ADC | IC50 (nM) | Reference |
| HGC-27 | Gastric Cancer | High (5T4) | H6-DM4 | 0.87 | [9] |
| HT-29 | Colon Cancer | High (DDR1) | T4H11-DM4 | Not specified, but potent | [10] |
| HCT116 | Colon Cancer | High (DDR1) | T4H11-DM4 | Not specified, but potent | [10] |
| DU145-PSMA | Prostate Cancer | High (PSMA) | VH2-VH1-DGN549 | Not specified, but potent | [11] |
| CWR22Rv1 | Prostate Cancer | Moderate (PSMA) | VH2-VH1-DGN549 | Not specified, but potent | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and the cytotoxic effects of DM4-ADCs.[12]
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
DM4-ADC and control antibody (unconjugated)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9]
-
-
ADC Treatment:
-
Prepare serial dilutions of the DM4-ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs.
-
Include wells with medium only as a blank control and untreated cells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[9][10]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[9]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.
-
Caption: Experimental workflow for an in vitro cytotoxicity MTT assay.
In Vivo Xenograft Models
In vivo studies using tumor xenograft models are essential to evaluate the anti-tumor efficacy of DM4-ADCs in a living organism.[13]
Data Presentation: In Vivo Efficacy of DM4-ADCs in Xenograft Models
| ADC | Tumor Model | Animal Model | Dosing Schedule | Efficacy | Reference |
| huC242-DM4 | NCI-N87 (gastric) | Mice | Single IV dose of 3.5 mg/kg | Complete tumor regression | [14] |
| huC242-DM4 | NCI-N87 (gastric) | Mice | Single IV dose of 18.9 mg/kg | Complete tumor regression in 5/6 mice | [14] |
| huC242-DM4 | SNU 16 (gastric) | Mice | Not specified | Similar efficacy to NCI-N87 model | [14] |
| T4H11-DM4 | Colon carcinoma | Mouse | Not specified | Antitumor effects observed | [10] |
Experimental Protocol: Subcutaneous Xenograft Tumor Model
This protocol outlines the general steps for establishing a subcutaneous xenograft model and assessing the efficacy of a DM4-ADC.[13]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cell line of interest
-
Matrigel (optional)
-
DM4-ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of the mice.[13]
-
Monitor the mice regularly for tumor growth.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the DM4-ADC, control antibody, or vehicle control intravenously (IV) or intraperitoneally (IP) according to the planned dosing schedule.[14]
-
-
Monitoring and Endpoints:
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and record body weight 2-3 times per week.[15]
-
Monitor the animals for any signs of toxicity.
-
The study endpoint can be a specific tumor volume, a predetermined time point, or when signs of significant morbidity are observed.
-
-
Data Analysis:
-
Plot the mean tumor volume for each treatment group over time.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Caption: Workflow for an in vivo subcutaneous xenograft study.
Pharmacokinetic Analysis
Understanding the pharmacokinetic (PK) profile of a DM4-ADC is crucial for optimizing dosing and assessing safety.[16][17] This involves quantifying the levels of the ADC, total antibody, and unconjugated DM4 in biological matrices.
Experimental Protocol: Quantification of Unconjugated DM4 in Plasma using LC-MS/MS
This protocol describes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (DM4-d6) for accurate quantification of free DM4.[17]
Materials:
-
Plasma samples from treated animals
-
DM4-d6 internal standard
-
Acetonitrile (ACN) for protein precipitation
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike the samples with a known concentration of DM4-d6 internal standard.
-
Precipitate plasma proteins by adding cold ACN.[17]
-
Centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol (B129727) and then water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the DM4 and DM4-d6 with an appropriate solvent (e.g., methanol).[17]
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate DM4 and DM4-d6 using a suitable analytical column and mobile phase gradient.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of DM4 to the peak area of DM4-d6.
-
Generate a calibration curve using standards of known DM4 concentrations.
-
Determine the concentration of DM4 in the plasma samples by interpolating from the calibration curve.
-
Caption: Workflow for the quantification of unconjugated DM4 in plasma.
Conclusion
This compound is a valuable tool in the development of targeted cancer therapies. The protocols and data presented here provide a framework for the preclinical evaluation of DM4-based ADCs. Rigorous in vitro and in vivo testing, coupled with thorough pharmacokinetic analysis, is essential for advancing these promising therapeutic agents towards clinical application.
References
- 3. adcreview.com [adcreview.com]
- 4. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DM4 - Creative Biolabs [creative-biolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. genemedi.net [genemedi.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for DM4 Payload Delivery in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[] DM4, a maytansinoid derivative, is a potent microtubule-inhibiting payload that induces cell cycle arrest and apoptosis.[2][3] Its high cytotoxicity makes it an effective payload for ADCs. These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of DM4-based ADCs.
Mechanism of Action of DM4-based ADCs
DM4-based ADCs function through a multi-step process that begins with the specific binding of the ADC's monoclonal antibody component to a tumor-associated antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex into the cell.[3] Once inside the cell, the complex is trafficked through the endosomal-lysosomal pathway. The acidic environment and lysosomal proteases cleave the linker connecting the DM4 payload to the antibody, releasing the active cytotoxic agent into the cytoplasm.[] Free DM4 then binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately triggers apoptosis (programmed cell death).[5]
Some DM4-based ADCs are designed with cleavable linkers that, upon release, yield a membrane-permeable form of the payload. This allows the DM4 to diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.
Data Presentation
In Vitro Cytotoxicity of DM4-based ADCs
The following table summarizes representative in vitro cytotoxicity data (IC50 values) for various DM4-based ADCs against different cancer cell lines.
| ADC Target | Cell Line | Cancer Type | Target Expression | Linker | IC50 (nM) | Reference |
| Folate Receptor α | HGC-27 | Gastric Cancer | High | sulfo-SPDB | 0.87 | [6] |
| CanAg | COLO205 | Colon Cancer | Positive | SPDB | ~1 | [] |
| EpCAM | Various | Various | Positive | sulfo-SPDB | Varies | [] |
| DDR1 | HT-29 | Colon Cancer | Positive | N/A | ~10 | [7] |
| DDR1 | HCT116 | Colon Cancer | Positive | N/A | ~5 | [7] |
Preclinical In Vivo Efficacy of DM4-based ADCs
This table presents a summary of preclinical in vivo efficacy data for DM4-based ADCs in xenograft models.
| ADC Target | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Folate Receptor α | NCI-N87 | 3.6 mg/kg, single dose | Tumor growth inhibition | [8] |
| HER2 | SKOV3 | 15 mg/kg, days 0 & 21 | Significant tumor growth inhibition | [9] |
| CanAg | Various | Varies | Tumor regression | [] |
Experimental Protocols
Protocol 1: Synthesis and Purification of a DM4-ADC using a SPDB Linker
This protocol describes the conjugation of DM4 to a monoclonal antibody via a disulfide-containing SPDB linker.[][10]
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
SPDB-DM4 (pre-conjugated linker-payload)[11]
-
Reducing agent (e.g., TCEP)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)[12][13]
-
Reaction buffers (e.g., PBS, pH 7.4)
-
Quenching agent (e.g., N-acetylcysteine)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-20 fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve SPDB-DM4 in an organic solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
Add a 5-10 fold molar excess of the SPDB-DM4 solution to the reduced antibody solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine relative to the SPDB-DM4 to quench any unreacted linker-payload.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using SEC to remove unconjugated payload and other small molecules.[]
-
Further purify and separate ADC species with different drug-to-antibody ratios (DAR) using HIC.[15]
-
Monitor the purification process by UV-Vis spectrophotometry and HPLC.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
This protocol outlines the determination of the average DAR and the distribution of drug-loaded species using Hydrophobic Interaction Chromatography (HIC).[16][17]
Materials:
-
Purified DM4-ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the purified ADC to a concentration of 1-2 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species are more hydrophobic and elute later).[8]
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula:
-
DAR = Σ (% Peak Area of Species * DAR of Species) / 100[]
-
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxic effect of a DM4-ADC on cancer cells using a colorimetric MTT assay.[18][19][20][21][22]
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
DM4-ADC and control antibody
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂.[19]
-
-
ADC Treatment:
-
Prepare serial dilutions of the DM4-ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions.
-
Include wells with medium only as a blank control.
-
Incubate for 72-96 hours at 37°C, 5% CO₂.[19]
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[18]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.[19]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.[21]
-
Protocol 4: In Vitro Bystander Effect Assay (Co-culture Method)
This protocol evaluates the bystander killing ability of a DM4-ADC by co-culturing antigen-positive and antigen-negative cells.[2][21][23]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
DM4-ADC
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- (GFP-positive) cells in varying ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) in a 96-well plate.[19]
-
Include monocultures of Ag+ and Ag- cells as controls.
-
Allow cells to attach overnight.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with the DM4-ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.
-
Include an untreated co-culture as a control.
-
Incubate for 72-96 hours.
-
-
Data Acquisition and Analysis:
-
Measure the GFP fluorescence intensity using a plate reader. The fluorescence intensity is proportional to the number of viable Ag- cells.
-
Alternatively, use high-content imaging to visualize and quantify the number of viable GFP-positive cells.
-
Compare the viability of Ag- cells in the co-culture with that in the Ag- monoculture to determine the extent of bystander killing.[21]
-
Protocol 5: In Vivo Efficacy Study in a Xenograft Tumor Model
This protocol details the evaluation of the anti-tumor efficacy of a DM4-ADC in a subcutaneous xenograft mouse model.[3][7][24][25]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
DM4-ADC and vehicle control
-
Calipers for tumor measurement
-
Dosing syringes and needles
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant 5-10 million cancer cells in the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[26]
-
-
Randomization and Dosing:
-
Randomize the mice into treatment groups (e.g., vehicle control, DM4-ADC at different doses).
-
Administer the DM4-ADC and vehicle control intravenously (i.v.) via the tail vein. The dosing schedule can be a single dose or multiple doses over time.[9]
-
-
Monitoring:
-
Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint can be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.
-
Protocol 6: Pharmacokinetic (PK) Analysis in Mice
This protocol provides a framework for assessing the pharmacokinetic profile of a DM4-ADC in mice.[26][27][28][29][30]
Materials:
-
Mice (tumor-bearing or non-tumor-bearing)
-
DM4-ADC
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Administer a single intravenous (i.v.) dose of the DM4-ADC to each mouse.
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).[26]
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of total antibody, conjugated ADC, and free DM4 in the plasma samples using validated bioanalytical methods such as ELISA and LC-MS/MS.[26]
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Area under the curve (AUC)
-
-
Conclusion
The DM4 payload offers a potent and effective cytotoxic component for the development of antibody-drug conjugates. The protocols outlined in these application notes provide a robust framework for the synthesis, characterization, and preclinical evaluation of DM4-based ADCs. Careful optimization of the antibody, linker, and conjugation chemistry, coupled with rigorous in vitro and in vivo testing, is crucial for the successful development of these promising cancer therapeutics.
References
- 2. benchchem.com [benchchem.com]
- 3. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 5. waters.com [waters.com]
- 6. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ymc.eu [ymc.eu]
- 9. researchgate.net [researchgate.net]
- 10. Anti-IL2RA (Daclizumab)-SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. agilent.com [agilent.com]
- 24. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 25. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. unmc.edu [unmc.edu]
- 28. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Improving Maytansinoid DM4 ADC Stability in Circulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of Maytansinoid DM4 Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to the instability of this compound ADCs in circulation?
A1: The instability of this compound ADCs in the bloodstream is primarily attributed to two factors:
-
Premature Payload Release: The linker connecting the DM4 payload to the antibody can be susceptible to cleavage by enzymes present in the plasma before the ADC reaches the target tumor cells. This is a known challenge for certain types of linkers, such as those containing disulfide bonds or specific peptide sequences that are not entirely stable in the circulatory system.[1][2][3] Premature release of the highly cytotoxic DM4 can lead to off-target toxicity.[4][5]
-
ADC Aggregation and Clearance: Maytansinoids, including DM4, are hydrophobic molecules.[] When a high number of these molecules are conjugated to an antibody, it can increase the overall hydrophobicity of the ADC, leading to aggregation.[5][] These aggregates are often rapidly cleared from circulation by the reticuloendothelial system, reducing the ADC's half-life and therapeutic efficacy.[]
Q2: How does the choice of linker impact the stability of a DM4 ADC?
A2: The linker is a critical component that dictates the stability and efficacy of an ADC.[3][8] Linkers must be stable enough to remain intact in circulation but allow for efficient payload release upon internalization into target cells.[8][9] There are two main classes of linkers, each with implications for stability:
-
Cleavable Linkers: These are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, specific enzymes).[3] However, some cleavable linkers can exhibit instability in plasma, leading to premature drug release.[1][10] For maytansinoid ADCs, disulfide linkers can be cleaved in the reducing environment of the cytoplasm but may also show instability in circulation.[11][12] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[11][12]
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to an amino acid residue.[3] This generally results in excellent plasma stability.[3]
Q3: What is site-specific conjugation and how can it improve DM4 ADC stability?
A3: Site-specific conjugation is a method that attaches the DM4 payload to a specific, predetermined site on the antibody, rather than randomly to lysine (B10760008) or cysteine residues.[13][14] This is often achieved by engineering specific amino acid sequences or cysteine residues into the antibody.[13][15] This approach offers several advantages for stability:
-
Homogeneity: It produces a homogeneous ADC population with a uniform drug-to-antibody ratio (DAR), which simplifies characterization and manufacturing.[14][16]
-
Improved Stability and Pharmacokinetics: By choosing a conjugation site that does not interfere with the antibody's structure or function, site-specific conjugation can lead to ADCs with improved stability, pharmacokinetics, and a wider therapeutic index.[14][16][17]
Q4: Can hydrophilic modifications enhance the stability of DM4 ADCs?
A4: Yes, incorporating hydrophilic moieties into the ADC construct can significantly improve stability.[][18] Strategies include:
-
Hydrophilic Linkers: Using linkers that contain hydrophilic components, such as polyethylene (B3416737) glycol (PEG) or sulfonate groups, can counteract the hydrophobicity of the DM4 payload.[][18][19] This can reduce aggregation, improve solubility, and lead to better pharmacokinetic properties.[][18][19]
-
PEGylation: The addition of PEG chains can create a "stealth" shield around the ADC, which can reduce immunogenicity and prolong its circulation half-life.[][19]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High off-target toxicity observed in vivo. | Premature cleavage of the linker in circulation. | • Evaluate the plasma stability of your ADC using an in-vitro assay. • Consider re-engineering the ADC with a more stable linker, such as a non-cleavable linker or a sterically hindered disulfide linker.[2][11] • Explore site-specific conjugation to potentially improve stability.[14][16] |
| Rapid clearance of the ADC from circulation. | ADC aggregation due to high hydrophobicity. | • Assess the aggregation propensity of your ADC using size exclusion chromatography (SEC). • Incorporate hydrophilic linkers (e.g., PEG-containing) to improve solubility.[][18] • Consider reducing the drug-to-antibody ratio (DAR) if it is high, as higher DARs can increase hydrophobicity and clearance.[5][20] |
| Inconsistent batch-to-batch efficacy and toxicity. | Heterogeneous ADC population from non-specific conjugation. | • Characterize the heterogeneity of your ADC preparation, including the distribution of DAR. • Implement a site-specific conjugation strategy to produce a more homogeneous ADC.[14][15] |
| Loss of payload over time in plasma stability assays. | Instability of the conjugation chemistry. | • For cysteine-linked ADCs using maleimide (B117702) chemistry, investigate potential thiol-maleimide exchange.[21] • If using a cleavable linker, analyze for specific cleavage products in the plasma. • Select a more stable linker chemistry based on the observed degradation pathway.[22] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This assay is designed to evaluate the stability of your DM4 ADC in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey) by monitoring the change in the drug-to-antibody ratio (DAR) over time.[23]
Materials:
-
DM4 ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma (human, mouse, rat, etc.), preferably depleted of IgG to reduce background.[1][24]
-
Phosphate-buffered saline (PBS)
-
Protein A magnetic beads
-
Incubator at 37°C
-
LC-MS system
Methodology:
-
Incubation: Incubate the DM4 ADC with plasma at a defined concentration at 37°C.[23][24] Include a control where the ADC is incubated in PBS to account for non-enzymatic degradation.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[23] Immediately freeze the samples at -80°C to stop any further reactions.
-
Immunocapture: Thaw the samples and capture the ADC from the plasma using Protein A magnetic beads.[24] This step isolates the ADC from other plasma proteins.
-
Elution and Analysis: Elute the ADC from the beads. Analyze the intact ADC using LC-MS to determine the average DAR at each time point.[23][24]
-
Data Analysis: Plot the average DAR as a function of time. A decrease in DAR over time indicates payload loss and instability.[24]
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis
This method is used to detect and quantify the presence of aggregates in your ADC preparation.
Materials:
-
DM4 ADC
-
SEC column suitable for monoclonal antibodies
-
HPLC or UPLC system with a UV detector
-
Mobile phase (typically a buffered saline solution)
Methodology:
-
Sample Preparation: Dilute the DM4 ADC to a suitable concentration in the mobile phase.
-
Chromatography: Inject the sample onto the SEC column. The separation is based on the hydrodynamic radius of the molecules. Aggregates, being larger, will elute earlier than the monomeric ADC.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the aggregate and monomer peaks. Calculate the percentage of aggregation in your sample. An increase in the aggregate peak over time during storage or under stress conditions indicates physical instability.
Visualizations
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Site-specific trastuzumab maytansinoid antibody-drug conjugates with improved therapeutic activity through linker and antibody engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. imrpress.com [imrpress.com]
- 17. storage.imrpress.com [storage.imrpress.com]
- 18. researchgate.net [researchgate.net]
- 19. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 20. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADC Plasma Stability Assay [iqbiosciences.com]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Troubleshooting Low Cytotoxicity of DM4-Based ADCs
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low cytotoxicity with their DM4-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DM4-based ADC is showing lower than expected cytotoxicity. What are the potential primary causes?
Low cytotoxicity of a DM4-based ADC can stem from several factors throughout the ADC's mechanism of action. The primary areas to investigate are related to the antibody, the linker, the drug, and the target cell line itself. Key potential causes include inefficient internalization of the ADC, low expression of the target antigen on the cancer cells, and an insufficient number of DM4 molecules delivered to the cytoplasm.
A logical workflow for troubleshooting this issue is essential. Start by confirming the basics of your experimental setup and then move to more complex biological investigations.
Caption: Initial troubleshooting workflow for low ADC cytotoxicity.
Q2: How can I confirm if target antigen expression is the issue?
Insufficient antigen expression on the surface of your target cells is a common reason for poor ADC efficacy. If there are not enough targets for the ADC to bind to, the amount of DM4 delivered to the cell will be too low to induce cell death.
Troubleshooting Steps:
-
Quantitative Analysis: Use flow cytometry with a fluorescently labeled antibody against your target antigen to quantify the number of receptors per cell.
-
Comparative Analysis: Compare the antigen expression levels of your target cell line with a cell line known to be sensitive to a similar ADC.
-
mRNA Expression: Analyze mRNA expression levels of the target gene using RT-qPCR as a supplementary method.
Table 1: Example Antigen Expression Data
| Cell Line | Target Antigen Expression (Receptors/Cell) | ADC IC50 (nM) |
| Cell Line A (High Expresser) | > 200,000 | 0.5 |
| Cell Line B (Moderate Expresser) | 50,000 - 100,000 | 5 |
| Your Cell Line (Low Expresser) | < 10,000 | > 100 |
| Cell Line D (Negative Control) | Not detectable | > 1000 |
Q3: My target cells have high antigen expression, but the cytotoxicity is still low. What should I check next?
If antigen expression is high, the next step is to evaluate the binding and subsequent internalization of the ADC. The antibody component of your ADC must bind to the antigen with high affinity, and the resulting ADC-antigen complex must be efficiently internalized by the cell.
Caption: The intracellular pathway of a DM4-based ADC.
Experimental Protocols:
-
Binding Affinity Assay (ELISA or Flow Cytometry):
-
Plate Coating (ELISA): Coat a 96-well plate with the recombinant target antigen. For flow cytometry, use your target cells.
-
ADC Incubation: Add serial dilutions of your ADC to the wells/cells and incubate.
-
Detection: Use a secondary antibody conjugated to an enzyme (for ELISA) or a fluorophore (for flow cytometry) that recognizes the antibody portion of your ADC.
-
Analysis: Calculate the dissociation constant (Kd) to determine binding affinity. A lower Kd indicates higher affinity.
-
-
Internalization Assay (Fluorescent Microscopy or Flow Cytometry):
-
Labeling: Label your ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of endosomes and lysosomes.
-
Incubation: Incubate your target cells with the labeled ADC at 37°C. Include a control at 4°C where internalization is inhibited.
-
Visualization/Quantification: Observe the cells under a fluorescent microscope to visually confirm internalization (punctate intracellular fluorescence). Alternatively, quantify the increase in fluorescence using a flow cytometer.
-
Q4: I've confirmed binding and internalization. Could the issue be with the DM4 payload or the linker?
Yes, if the ADC is binding and internalizing correctly, the problem may lie with the linker's stability or the release and activity of the DM4 payload. The linker must be stable in circulation but efficiently cleaved inside the cell to release the DM4.
Troubleshooting Areas:
-
Linker Cleavage: DM4 is often conjugated via a disulfide-containing linker (e.g., SPDB) that is cleaved by intracellular glutathione (B108866). Ensure your target cells have sufficient glutathione levels.
-
Drug-to-Antibody Ratio (DAR): A low DAR means fewer DM4 molecules are delivered per antibody, potentially resulting in insufficient potency.
-
Payload Activity: Confirm the intrinsic activity of the free DM4 payload on your cell line to ensure the cells are not resistant to the drug itself.
Table 2: Characterization of ADC Batches
| ADC Batch | Average DAR | Aggregation (%) | In Vitro Cytotoxicity (IC50, nM) |
| Batch 1 (Optimal) | 3.8 | < 2% | 0.8 |
| Your Batch (Suboptimal) | 1.5 | > 10% | 50 |
| Batch 3 (High DAR) | 7.2 | > 15% | 2.5 (but poor PK) |
Experimental Protocols:
-
DAR Measurement (HIC-HPLC):
-
Sample Preparation: Prepare your ADC sample in the appropriate mobile phase.
-
Chromatography: Use a hydrophobic interaction chromatography (HIC) column to separate ADC species with different numbers of conjugated drugs.
-
Analysis: Calculate the weighted average DAR from the peak areas of the different species.
-
-
Free Drug Cytotoxicity Assay:
-
Cell Plating: Seed your target cells in a 96-well plate.
-
Drug Incubation: Treat the cells with serial dilutions of free DM4 drug.
-
Viability Assessment: After a set incubation period (e.g., 72-96 hours), assess cell viability using a standard assay like MTT or CellTiter-Glo.
-
Comparison: Compare the IC50 of the free drug to that of your ADC. If the free drug is potent, but the ADC is not, it points to a delivery or release problem.
-
Technical Support Center: Strategies to Reduce Off-Target Toxicity of Maytansinoid DM4
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Maytansinoid DM4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to off-target toxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for this compound-based Antibody-Drug Conjugates (ADCs)?
A1: Off-target toxicity of DM4-based ADCs is primarily driven by three mechanisms:
-
Premature Payload Release: The linker connecting DM4 to the antibody can be unstable in circulation, leading to the early release of the cytotoxic payload. This free DM4 can then enter healthy cells and cause toxicity.[1]
-
Nonspecific Uptake: Intact ADC molecules can be taken up by healthy cells, particularly in highly vascularized tissues, through mechanisms like macropinocytosis.[1]
-
Bystander Effect: While beneficial for killing antigen-negative tumor cells, the membrane-permeable nature of the released DM4 payload allows it to diffuse into neighboring healthy cells, leading to their death and contributing to off-target toxicity.[1]
Q2: What are the common off-target toxicities observed with DM4-containing ADCs?
A2: Common off-target toxicities associated with maytansinoid ADCs, including those with DM4, often involve rapidly dividing cells and tissues with high blood flow. These can include:
-
Hematological Toxicities: Myelosuppression, such as thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), is a significant concern due to the effect of the cytotoxic payload on hematopoietic precursor cells.[2]
-
Hepatotoxicity (Liver Toxicity): Elevated liver enzymes are frequently observed, potentially due to nonspecific uptake of the ADC or free payload by hepatocytes.[3]
-
Ocular Toxicity: Blurred vision, dry eyes, and keratitis have been reported as significant adverse events with DM4-conjugated ADCs.[3][4]
-
Peripheral Neuropathy: This is a common toxicity associated with microtubule inhibitors like maytansinoids, likely resulting from the nonspecific uptake of the ADC or free payload by peripheral neurons.[4]
Q3: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of DM4 ADCs?
A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly impacts both the efficacy and toxicity of an ADC.
-
High DAR: While a higher DAR can increase potency in vitro, it is often associated with faster clearance from circulation, increased aggregation, and greater off-target toxicity.[3] ADCs with higher DAR values have shown a narrower therapeutic index in preclinical models.[3]
-
Low DAR: A low DAR may lead to reduced efficacy.
-
Optimal DAR: An optimal DAR for maytansinoid ADCs is generally considered to be in the range of 3 to 4 to balance efficacy and toxicity.[3]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in antigen-negative control cells in vitro.
| Possible Cause | Troubleshooting Step |
| Unstable Linker | The linker may be cleaving prematurely in the cell culture medium, releasing free DM4. Action: Test the stability of the ADC in the cell culture medium over the duration of the assay by incubating the ADC in media, collecting samples at different time points, and analyzing for the presence of free payload using techniques like LC-MS.[5][6] |
| Nonspecific Uptake | High concentrations of the ADC can lead to nonspecific uptake by cells. Action: Evaluate a wider range of ADC concentrations in your cytotoxicity assay to identify a therapeutic window where toxicity is specific to antigen-positive cells. |
| Contamination | Contamination of cell cultures or reagents with cytotoxic substances. Action: Ensure aseptic techniques are followed and test all reagents for potential contamination. |
Problem 2: Inconsistent or no observable bystander killing in co-culture assays.
| Possible Cause | Troubleshooting Step |
| Low Payload Permeability | The released DM4 or its metabolites may have poor membrane permeability in the specific cell lines used. Action: Confirm the expression of any relevant drug efflux pumps in the antigen-negative cell line that might be reducing the intracellular concentration of the payload. |
| Insufficient Payload Release | The linker may not be efficiently cleaved within the target antigen-positive cells. Action: Perform a lysosomal degradation assay to confirm that the ADC is being processed correctly and the payload is being released. |
| Short Assay Duration | The bystander effect is a time-dependent process. Action: Extend the co-culture incubation period (e.g., to 96 or 144 hours) to allow sufficient time for the payload to be released and affect neighboring cells.[1] |
| Dilution of Released Payload | A large volume of cell culture medium can dilute the released payload, preventing it from reaching effective concentrations in adjacent cells. Action: Consider reducing the media volume or using a 3D culture system that better mimics the in vivo environment. |
Strategies to Mitigate Off-Target Toxicity
Several strategies can be employed during the design and development of DM4-based ADCs to minimize off-target toxicity:
-
Linker Technology:
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can improve the hydrophilicity of the ADC.[7] This can reduce nonspecific uptake and improve pharmacokinetic properties.[7]
-
Stable Linkers: Utilizing more stable linkers can prevent premature payload release in circulation.[2] Non-cleavable linkers, for instance, rely on the complete degradation of the antibody in the lysosome to release the payload, which can enhance stability.[3]
-
-
Site-Specific Conjugation:
-
Conventional conjugation methods often result in a heterogeneous mixture of ADCs with varying DARs. Site-specific conjugation techniques produce a more homogeneous product with a defined DAR. This can lead to a better safety profile and an improved therapeutic index.[8]
-
-
Optimizing Drug-to-Antibody Ratio (DAR):
-
As mentioned, a lower to intermediate DAR (e.g., 2-4) is often optimal for balancing efficacy and toxicity.[3]
-
-
Inverse Targeting:
-
This novel approach involves the co-administration of a payload-binding antibody fragment along with the ADC. These fragments can bind to and neutralize any prematurely released payload in the circulation, reducing its exposure to healthy tissues.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance and toxicity of Maytansinoid ADCs.
Table 1: In Vitro Cytotoxicity (IC50) of Maytansinoid ADCs
| ADC | Target Cell Line | Linker Type | DAR | IC50 (nM) | Reference |
| Trastuzumab-DM1 | SK-BR-3 (HER2+) | SMCC (non-cleavable) | 3.5 | 0.155 | [9] |
| Trastuzumab-Multilink™-DM1 | SK-BR-3 (HER2+) | Cleavable | 8 | 0.071 | [9] |
| T4H11-DM4 | HT-29 (DDR1+) | Not specified | Not specified | ~1-10 | [10] |
| T4H11-DM4 | SW620 (DDR1-) | Not specified | Not specified | >1000 | [10] |
Note: IC50 values are highly dependent on the specific cell line, assay conditions, and duration of the experiment.
Table 2: In Vivo Maximum Tolerated Dose (MTD) of Maytansinoid ADCs in Rodents
| ADC | Animal Model | Dosing Schedule | MTD (mg/kg) | Observed Toxicities | Reference |
| Trastuzumab-AJICAP-MMAE | Rat | Single dose | >120 | Well tolerated | [8] |
| Stochastic Trastuzumab-MMAE | Rat | Single dose | <40 | Mortality, weight loss, increased AST | [8] |
| Anti-CD123-DM4 | Mouse | Single dose | <100 | Significant weight loss | |
| Anti-CD123-DM4 + anti-DM4 sdAb | Mouse | Single dose | ≥100 | Well tolerated |
Note: MTD values can vary significantly based on the animal strain, ADC construct, and dosing regimen.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the in vitro cytotoxicity of a DM4-based ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
DM4-ADC and control ADC (e.g., isotype control ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.[11]
-
-
ADC Treatment:
-
Prepare serial dilutions of your DM4-ADC and a control ADC in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include a vehicle control (medium only).
-
Incubate for a duration appropriate for maytansinoids (e.g., 72 or 96 hours).[11]
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[11]
-
Carefully remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration to determine the IC50 value.[11]
-
In Vitro Bystander Effect Co-Culture Assay
This protocol allows for the assessment of the bystander killing effect of a DM4-ADC.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well cell culture plates
-
DM4-ADC and control ADC
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate. Vary the ratio of antigen-positive to antigen-negative cells (e.g., 1:1, 1:3, 1:9) while keeping the total cell number constant.
-
Include wells with only antigen-positive or only antigen-negative cells as controls.
-
Incubate overnight.[1]
-
-
ADC Treatment:
-
Treat the co-cultures with the DM4-ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture. Include an untreated control.[12]
-
-
Analysis:
-
After a suitable incubation period (e.g., 96-144 hours), measure the viability of the antigen-negative cells by quantifying the fluorescence signal using a plate reader or by flow cytometry with a viability dye.[1]
-
In Vivo Maximum Tolerated Dose (MTD) Determination
This protocol provides a general framework for determining the MTD of a DM4-ADC in mice.
Materials:
-
Relevant mouse strain (e.g., BALB/c or athymic nude mice)
-
DM4-ADC
-
Vehicle control
-
Animal balance and caging
Procedure:
-
Dose Escalation:
-
Administer single intravenous (IV) doses of the DM4-ADC to different groups of mice at escalating dose levels.[1] Start with a low dose and gradually increase the dose in subsequent groups.
-
-
Monitoring:
-
Endpoint:
-
The MTD is defined as the highest dose that does not cause mortality or unacceptable side effects.[13]
-
-
Necropsy and Histopathology (Optional):
-
At the end of the study, major organs can be collected for histopathological analysis to identify any tissue damage.
-
Visualizations
Caption: Mechanism of action and off-target toxicity of a DM4-ADC.
Caption: Experimental workflow for assessing DM4-ADC toxicity.
Caption: Logical relationships of strategies to mitigate DM4-ADC toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. debiopharm.com [debiopharm.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
Technical Support Center: Enhancing the Bystander Killing Effect of DM4 Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bystander killing effect of Antibody-Drug Conjugates (ADCs) utilizing the maytansinoid payload DM4.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of ADCs?
A1: The bystander effect is the capacity of an ADC to eliminate not only the target antigen-positive (Ag+) tumor cells but also adjacent antigen-negative (Ag-) cells.[1] This phenomenon is pivotal for treating heterogeneous tumors where antigen expression can be varied.[2] The effect hinges on the ADC's ability to release its cytotoxic payload, which can then diffuse across cell membranes to impact neighboring cells.[3]
Q2: What is DM4 and how does its deuterated form, DM4-d6, relate to the bystander effect?
A2: DM4, or ravtansine, is a potent microtubule-inhibiting maytansinoid payload used in ADCs.[1][4] It is considered a membrane-permeable toxin, which is a prerequisite for a significant bystander effect.[2] DM4-d6 is a deuterated version of DM4, where hydrogen atoms are replaced by deuterium. This isotopic substitution is a strategy to alter a drug's metabolic profile, potentially increasing its stability and half-life. While extensive studies specifically on DM4-d6's bystander effect are not widely published, the principles governing DM4 are directly applicable.[1] An altered metabolic stability for DM4-d6 could theoretically influence the concentration and residence time of the released, permeable payload in the tumor microenvironment, thereby potentially modulating the bystander effect.[1]
Q3: What are the key factors influencing the bystander effect of a DM4-based ADC?
A3: Several critical factors determine the efficacy of the bystander effect:[1][2]
-
Linker Chemistry: The linker connecting the antibody to the DM4 payload must be cleavable within the tumor microenvironment or inside the target cell. Disulfide or peptide-based linkers are often employed to facilitate payload release. The linker's stability is a balancing act; it needs to be stable in circulation to prevent premature payload release and systemic toxicity, yet labile enough to release the payload at the tumor site.[1][]
-
Payload Permeability: The released DM4 metabolite must be sufficiently membrane-permeable to diffuse out of the target cell and into neighboring cells. The physicochemical properties of the payload, such as hydrophobicity and charge, are crucial.[3][6]
-
Antigen Expression Levels: A higher proportion of antigen-positive cells within the tumor acts as a larger reservoir for the ADC, leading to a greater concentration of released payload and a more pronounced bystander effect.[2][7]
-
Tumor Microenvironment: The density of tumor cells and the characteristics of the extracellular matrix can impact the diffusion of the released payload.[1]
Q4: How can the bystander effect of a maytansinoid-based ADC be improved?
A4: Strategies to enhance the bystander effect of maytansinoid ADCs include:
-
Optimizing Linker Design: Employing linkers that are efficiently cleaved within the tumor microenvironment can increase the amount of released payload. For instance, peptide linkers cleavable by lysosomal proteases like cathepsin B are commonly used.[2][8]
-
Modifying Payload Structure: Increasing the hydrophobicity of the maytansinoid payload can enhance its membrane permeability, though this must be balanced to avoid issues with ADC aggregation and off-target toxicity.[1][6]
-
Increasing Drug-to-Antibody Ratio (DAR): A higher DAR can lead to a greater concentration of payload delivered to the tumor, potentially enhancing the bystander effect. However, this can also increase systemic toxicity.[9]
Troubleshooting Guide
Issue 1: My DM4 ADC shows good potency on antigen-positive (Ag+) cells in monoculture, but no significant bystander killing is observed in co-culture assays.
| Possible Cause | Suggested Solution |
| Inefficient Payload Release | The linker may not be efficiently cleaved in your cell model. Verify the cleavage mechanism (e.g., enzymatic, pH-dependent) is active. Consider testing a different, more labile linker design.[1] |
| Low Payload Permeability | The cleavage process might leave a charged moiety on the payload, hindering its diffusion. Analyze the ADC metabolites to confirm their structure and charge.[1] |
| Insufficient Ag+ Cell Seeding Density | The number of Ag+ cells may be too low to generate a sufficient concentration of diffusible payload to kill the Ag- cells.[2] Increase the ratio of Ag+ to Ag- cells in your co-culture experiment (e.g., from 1:1 to 3:1 or higher).[7] |
| Rapid Payload Degradation | The released DM4 metabolite might be rapidly metabolized by the cells. While deuteration in DM4-d6 is intended to slow metabolism, this can still be a factor. Measure the stability of the free payload in your cell culture medium over time.[1] |
| Assay Duration Too Short | A significant lag time can occur before bystander killing is observed.[2][7] Extend the duration of your co-culture assay and monitor cell viability at multiple time points (e.g., 72, 96, and 120 hours).[1] |
Issue 2: The ADC exhibits a bystander effect in vitro, but also shows high off-target toxicity in vivo.
| Possible Cause | Suggested Solution |
| Linker Instability in Circulation | The linker may be prematurely cleaved in the bloodstream, leading to systemic release of the toxic payload.[1][] This is a known challenge with some disulfide or peptide linkers. Consider using a more stable linker design, for example, by incorporating sterically hindered linkers.[] |
| Non-specific Uptake of the ADC | The ADC may be taken up by non-target cells, leading to off-target toxicity. Evaluate the expression of the target antigen on healthy tissues. Consider engineering the antibody to reduce non-specific binding. |
| High Payload Potency | The high potency of DM4 can lead to toxicity even with minimal off-target release.[10] It may be necessary to optimize the dosing regimen (e.g., lower dose, less frequent administration) to find a better therapeutic window. |
Quantitative Data Summary
The following table summarizes representative in vitro cytotoxicity data for maytansinoid-based ADCs, illustrating the impact of target antigen expression on ADC potency. A lower IC50 value indicates higher potency.
| Cell Line | Target Antigen Expression | ADC | DAR | IC50 (ng/mL) | Reference |
| N87 | High HER2 | Trastuzumab-Maytansinoid | >3.5 | 13 - 50 | [11] |
| BT474 | High HER2 | Trastuzumab-Maytansinoid | >3.5 | 13 - 50 | [11] |
| HCC1954 | High HER2 | Trastuzumab-Maytansinoid | >3.5 | <173 | [11] |
| MDA-MB-361-DYT2 | Moderate HER2 | Trastuzumab-Maytansinoid | >3.5 | 25 - 80 | [11] |
| MDA-MB-361-DYT2 | Moderate HER2 | Trastuzumab-Maytansinoid | <3.5 | 1500 - 60000 | [11] |
| JIMT1 | Low HER2 | Trastuzumab-Maytansinoid | >4.5 | Potent | [11] |
| JIMT1 | Low HER2 | Trastuzumab-Maytansinoid | <4 | >100,000 | [11] |
Experimental Protocols
In Vitro Co-Culture Bystander Assay
This assay is fundamental for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.[12]
Methodology:
-
Cell Line Selection:
-
Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive N87 cells).
-
Choose an antigen-negative (Ag-) cell line that is sensitive to the DM4 payload (e.g., HER2-negative MCF7 cells).[8]
-
Engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[13]
-
-
Co-Culture Setup:
-
ADC Treatment:
-
After allowing cells to adhere (typically 24 hours), treat the co-cultures and monocultures with serial dilutions of the DM4 ADC.
-
The concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[13]
-
Include an untreated control and an isotype control ADC.
-
-
Incubation:
-
Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[1]
-
-
Analysis:
-
Fluorescence Imaging/Plate Reader: Quantify the viability of the GFP-expressing Ag- cells using a fluorescence microscope or plate reader.[13]
-
Flow Cytometry: Use flow cytometry to distinguish and quantify the viability of Ag+ and Ag- cell populations.
-
Cell Viability Assay: Use a standard cell viability reagent (e.g., CellTiter-Glo®) to measure the overall viability of the co-culture.
-
Conditioned Medium Transfer Assay
This assay helps to determine if the cytotoxic effect on Ag- cells is due to a secreted, stable metabolite of the ADC.
Methodology:
-
Prepare Conditioned Medium:
-
Seed Ag+ cells in a culture flask or multi-well plate and allow them to adhere.
-
Treat the cells with the DM4 ADC at a concentration known to be cytotoxic.
-
Incubate for 48-72 hours.[1]
-
Collect the cell culture supernatant.
-
Centrifuge to remove cell debris and filter through a 0.22 µm syringe filter. This is the "conditioned medium."[1]
-
-
Treat Target Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere (24 hours).
-
Remove the existing medium and replace it with the prepared conditioned medium (serial dilutions can be used).[1]
-
-
Incubation and Analysis:
-
Incubate the Ag- cells with the conditioned medium for 72-96 hours.
-
Assess the viability of the Ag- cells using a standard method (e.g., MTT, CellTiter-Glo®).[1]
-
Visualizations
Caption: Mechanism of the DM4 ADC bystander effect.
Caption: Experimental workflow for a co-culture bystander assay.
Caption: Workflow for a conditioned medium transfer assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. rsc.org [rsc.org]
- 9. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Enhancing DM4 Payload Solubility in Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the DM4 payload in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of DM4 and DM4-ADCs?
The maytansinoid payload DM4 is inherently hydrophobic, which can lead to several challenges during the development of antibody-drug conjugates. This hydrophobicity can cause the payload to precipitate out of aqueous solutions during conjugation, leading to low conjugation efficiency and inaccurate drug-to-antibody ratios (DAR). Furthermore, once conjugated to the antibody, the hydrophobic nature of DM4 can induce the ADC to aggregate, which can compromise its efficacy, increase immunogenicity, and lead to faster clearance from circulation.[][2][3] The overall hydrophobicity of the ADC generally increases with a higher DAR.[4]
Q2: What are the main strategies to improve the solubility of DM4-ADCs?
The three primary strategies to enhance the solubility and reduce the aggregation of DM4-ADCs are:
-
Incorporation of Hydrophilic Linkers: Attaching polyethylene (B3416737) glycol (PEG) or charged groups (e.g., sulfonates) to the linker can significantly increase the overall hydrophilicity of the payload-linker construct, thereby improving the solubility of the resulting ADC.[][5][6][7]
-
Optimization of Drug-to-Antibody Ratio (DAR): A lower to intermediate DAR (typically 2-4) is often recommended to balance efficacy and solubility.[4] High DARs (>8) can exacerbate hydrophobicity-related issues.[4]
-
Formulation Development: Utilizing co-solvents, adjusting the pH of the formulation buffer, and adding stabilizers can help maintain the solubility and stability of the ADC during preparation and storage.[8][9]
Q3: How do hydrophilic linkers, such as PEG, improve DM4-ADC solubility?
Hydrophilic linkers, particularly those containing PEG chains, create a hydration shell around the hydrophobic DM4 payload.[5] This "stealth" protective layer effectively shields the hydrophobic regions, reducing non-specific binding and preventing the aggregation of ADC molecules.[][10] This increased hydrophilicity allows for the conjugation of a higher number of drug molecules (higher DAR) without causing significant aggregation.[5][6][7]
Q4: What is the impact of the drug-to-antibody ratio (DAR) on the solubility of DM4-ADCs?
The DAR is a critical quality attribute that directly influences the physicochemical properties of an ADC. As the number of hydrophobic DM4 molecules per antibody increases, the overall hydrophobicity of the ADC rises, leading to a higher propensity for aggregation.[2][4] ADCs with high DARs (e.g., >8) are more prone to faster clearance and increased accumulation in the liver, which can result in off-target toxicity.[4] Therefore, optimizing the DAR is a crucial step in developing a stable and effective DM4-ADC.
Troubleshooting Guides
Issue 1: DM4 Payload Precipitation During Conjugation
-
Visual Cues: The appearance of cloudiness, turbidity, or visible solid particles in the reaction mixture is a clear indicator of precipitation.
-
Possible Causes:
-
Insufficient Co-solvent: The aqueous buffer used for conjugation may not be sufficient to solubilize the hydrophobic DM4-linker.
-
High Molar Excess of Payload-Linker: Adding a large excess of the DM4-linker can exceed its solubility limit in the reaction mixture.
-
Inappropriate pH: The pH of the reaction buffer may not be optimal for the solubility of the DM4-linker construct.
-
-
Recommended Actions:
-
Increase Co-solvent Concentration: Gradually increase the percentage of a water-miscible organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylacetamide (DMA), in the reaction buffer. It is crucial to perform small-scale optimizations to determine the maximum tolerable co-solvent concentration that does not denature the antibody.
-
Optimize Payload-Linker Molar Ratio: Reduce the molar excess of the DM4-linker added to the antibody solution. Titrate the ratio to find the optimal balance between conjugation efficiency and solubility.
-
Adjust pH: Evaluate the impact of pH on the solubility of your specific DM4-linker construct and adjust the reaction buffer accordingly, while ensuring the pH remains within a range that maintains antibody stability.
-
Issue 2: ADC Aggregation Observed During or After Purification
-
Detection: Aggregation can be detected and quantified using techniques such as size exclusion chromatography (SEC), which will show the presence of high molecular weight species.[11]
-
Possible Causes:
-
High DAR: The final ADC product may have a high average DAR, leading to increased hydrophobicity and self-association.[4]
-
Unfavorable Buffer Conditions: The pH, ionic strength, or absence of stabilizers in the purification or formulation buffer can promote aggregation.[2]
-
Stresses during Purification: The conditions used during purification, such as high salt concentrations in hydrophobic interaction chromatography (HIC), can sometimes induce aggregation.[12]
-
-
Recommended Actions:
-
Optimize DAR: If a high DAR is confirmed, consider reducing the molar ratio of the payload-linker during the conjugation reaction.
-
Buffer Screening: Screen a panel of formulation buffers with varying pH, ionic strengths, and excipients (e.g., sucrose, polysorbate) to identify conditions that minimize aggregation.
-
Refine Purification Method: For HIC, carefully optimize the salt concentration and gradient to minimize on-column aggregation.[13][14][15] Consider alternative purification techniques if aggregation persists. Immobilizing the antibody on a solid support during conjugation can also prevent aggregation by keeping the antibody molecules physically separated.[2]
-
Issue 3: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
-
Detection: The average DAR and drug-load distribution can be accurately determined using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Possible Causes:
-
Payload Precipitation: If the DM4 payload precipitates during the reaction, it will not be available for conjugation, leading to a lower than expected DAR.
-
Inefficient Antibody Reduction (for thiol-based conjugation): Incomplete reduction of interchain disulfide bonds will result in fewer available thiol groups for conjugation.
-
Variable Reaction Conditions: Inconsistent reaction parameters such as temperature, pH, and reaction time can lead to batch-to-batch variability in the DAR.
-
-
Recommended Actions:
-
Address Payload Solubility: Implement the strategies outlined in "Issue 1" to ensure the DM4 payload remains in solution throughout the conjugation reaction.
-
Optimize Antibody Reduction: Ensure complete and consistent reduction of the antibody by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and the reaction time and temperature.
-
Standardize Reaction Parameters: Strictly control and document all reaction parameters to ensure consistency between batches. Perform small-scale optimizations to define a robust process window.
-
Quantitative Data Summary
| Method for Improving Solubility | Key Parameter | Typical Range/Value | Impact on DM4-ADC Properties | Reference(s) |
| Hydrophilic Linkers | Linker Type | PEG, Sulfonate | Allows for higher DARs (up to ~7.3) with reduced aggregation. Improves pharmacokinetics by increasing circulation half-life. | [5][6][7][16] |
| PEG Chain Length | PEG4, PEG6, etc. | Longer PEG chains can further enhance solubility and in vivo stability, but may also decrease cytotoxicity. | [16][17] | |
| Drug-to-Antibody Ratio (DAR) | Average DAR | 2 - 4 | Optimal balance between efficacy and solubility. DARs > 8 are associated with increased aggregation and faster clearance. | [4] |
| Formulation Strategy | Co-solvents | DMSO, DMA | Used during conjugation to solubilize the hydrophobic payload-linker. | [9][18] |
| Excipients | Sucrose, Polysorbate | Added to the final formulation to improve stability and prevent aggregation during storage. | [19] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing and Conjugating DM4-PEG-Maleimide to an Antibody
This protocol outlines a general procedure for a thiol-based conjugation of a DM4 payload linked to a PEG chain with a maleimide (B117702) functional group.
1. Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
DM4-PEG-Maleimide linker-payload
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: e.g., Phosphate buffer with EDTA
-
Co-solvent: Dimethyl sulfoxide (DMSO)
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
2. Antibody Reduction:
-
Prepare the antibody solution to the desired concentration in the reaction buffer.
-
Add a calculated molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess TCEP using a desalting column.
3. Payload-Linker Preparation:
-
Dissolve the DM4-PEG-Maleimide in DMSO to create a stock solution.
4. Conjugation Reaction:
-
To the reduced and desalted antibody solution, add the DM4-PEG-Maleimide stock solution to achieve the desired molar ratio. The final concentration of DMSO in the reaction mixture should be optimized (typically 5-10%) to ensure the payload remains soluble without denaturing the antibody.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, with gentle mixing and protection from light.
5. Quenching the Reaction:
-
Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
6. Purification of the ADC:
-
Purify the ADC from unconjugated payload-linker and other reactants using SEC or HIC.
-
For HIC, a salt gradient (e.g., ammonium (B1175870) sulfate) is used to separate ADC species based on their hydrophobicity.
7. Characterization:
-
Determine the average DAR and aggregation levels of the purified ADC using HIC and SEC, respectively.
Protocol 2: Purification of DM4-ADC using Hydrophobic Interaction Chromatography (HIC)
1. Materials:
-
Crude DM4-ADC conjugation mixture
-
HIC column (e.g., Butyl or Phenyl)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
2. Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Dilute the crude ADC sample in Mobile Phase A to a suitable concentration.
-
Inject the prepared sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Collect fractions corresponding to the different peaks. Unconjugated antibody (DAR 0) will elute first, followed by ADC species with increasing DARs.
3. Analysis:
-
Analyze the collected fractions to determine the DAR of each species and to assess the purity and aggregation state.
Visualizations
Caption: Experimental workflow for the preparation and purification of a DM4-ADC.
Caption: Logical relationship between DM4 solubility issues, improvement strategies, and outcomes.
References
- 2. pharmtech.com [pharmtech.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DM4-SMe | TargetMol [targetmol.com]
- 10. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic potential of nimotuzumab PEGylated-maytansine antibody drug conjugates against EGFR positive xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DM4-SPDP | Drug-Linker Conjugates for ADC | 2245698-48-8 | Invivochem [invivochem.com]
- 19. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
Technical Support Center: Overcoming Resistance to Maytansinoid DM4
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the potent microtubule-disrupting agent, Maytansinoid DM4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent cytotoxic agent that functions by inhibiting microtubule polymerization.[1][2] It binds to tubulin, the fundamental protein subunit of microtubules, and disrupts their dynamics. This interference with microtubule assembly and disassembly leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][2][3] When used as a payload in an antibody-drug conjugate (ADC), DM4 is designed to be selectively delivered to cancer cells, where it is released intracellularly to exert its cytotoxic effects.[4]
Q2: My cells are showing reduced sensitivity to a DM4-containing ADC. What are the common resistance mechanisms?
Resistance to DM4, particularly in the context of an ADC, is a multifaceted issue. The primary mechanisms can be broadly categorized as:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), can actively pump DM4 out of the cell, reducing its intracellular concentration and efficacy.[5][6][7]
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins, most notably Bcl-2, can increase the threshold for apoptosis, making cells more resistant to DM4-induced cell death.[8][9]
-
Target Alterations: While less commonly reported specifically for DM4, mutations in the β-tubulin gene or changes in the expression of different tubulin isotypes (e.g., increased βIII-tubulin) can reduce the binding affinity of maytansinoids, leading to resistance.[10][11][12]
-
ADC-Specific Resistance: These mechanisms are related to the antibody-drug conjugate delivery system and include:
-
Reduced expression of the target antigen on the cell surface.
-
Impaired internalization of the ADC-antigen complex.
-
Inefficient lysosomal trafficking and degradation of the ADC, leading to poor release of the DM4 payload.[13]
-
Troubleshooting Guides
Issue 1: Suspected Multidrug Resistance (MDR) Mediated by ABC Transporters
Symptoms:
-
Cells show significantly higher IC50 values for DM4 or DM4-ADCs compared to sensitive parental cell lines.
-
Cross-resistance to other chemotherapeutic agents that are known substrates of ABC transporters is observed.
-
Reduced intracellular accumulation of fluorescent substrates like Rhodamine 123.
Troubleshooting Workflow:
Experimental Protocols:
-
Rhodamine 123 Efflux Assay (Flow Cytometry): This assay measures the functional activity of ABC transporters.
-
Cell Preparation: Harvest and wash cells, then resuspend in a suitable buffer.
-
Dye Loading: Incubate cells with Rhodamine 123 to allow for intracellular accumulation.
-
Efflux: Wash out the dye and incubate the cells in a dye-free medium. For inhibitor studies, include a known ABCB1 inhibitor like verapamil (B1683045) during this step.[14][15][16]
-
Analysis: Measure the intracellular fluorescence of the cells over time using a flow cytometer. Cells with high ABC transporter activity will show a faster decrease in fluorescence.[17][18]
-
-
siRNA-Mediated Knockdown of ABCB1: This method directly targets the expression of the efflux pump.
-
Transfection: Transfect cells with siRNA specifically targeting the ABCB1 mRNA or a non-targeting control siRNA.[12][19][20]
-
Incubation: Allow sufficient time for the knockdown of ABCB1 expression (typically 48-72 hours).
-
Validation: Confirm the reduction in ABCB1 protein levels by Western blot.[19]
-
Cytotoxicity Assay: Perform a cytotoxicity assay with DM4 on both the ABCB1-knockdown and control cells to assess for restored sensitivity.
-
Quantitative Data:
| Cell Line | Resistance Mechanism | DM4 IC50 (Resistant) | Fold Resistance | Reference |
| JIMT1-TM (Breast Cancer) | Decreased HER2 levels | 16-fold higher than parental | 16 | [20] |
| 361-TM (Breast Cancer) | Increased ABCC1 expression | ~250-fold higher than parental | ~250 | [20] |
| SW620/Ad300 (Colorectal Cancer) | ABCB1 Overexpression | 1.541 µmol/L | 6.204 | [6][21] |
| MCF7/ADR (Breast Cancer) | ABCB1 Overexpression | 1.739 µmol/L | 15.389 | [6] |
| HEK293/ABCB1 (Transfected) | ABCB1 Overexpression | 1.319 µmol/L | 5.004 | [6] |
Issue 2: Apoptosis Evasion
Symptoms:
-
Cells arrest in the G2/M phase upon DM4 treatment but do not proceed to apoptosis.
-
Reduced activation of caspases (e.g., caspase-3, -7, -9) following DM4 exposure.
-
Overexpression of anti-apoptotic proteins like Bcl-2.
Troubleshooting Workflow:
Experimental Protocols:
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with DM4 for the desired time.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.[7][8][22][23][24]
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative.
-
-
Caspase Activation Western Blot: This method detects the cleavage of caspases, a hallmark of apoptosis.
-
Protein Extraction: Lyse DM4-treated and control cells to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with antibodies specific for cleaved caspases (e.g., cleaved caspase-3, -7, or -9) and pro-caspases.[5][21][25][26][27]
-
Detection: Use a chemiluminescent substrate to visualize the protein bands. A decrease in the pro-caspase band and an increase in the cleaved caspase band indicate activation.
-
Signaling Pathway:
DM4-induced microtubule disruption can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Overexpression of Bcl-2 can sequester pro-apoptotic proteins like Bax and Bak, preventing mitochondrial outer membrane permeabilization and subsequent caspase activation.
Issue 3: Altered Microtubule Dynamics
Symptoms:
-
Cells exhibit a higher tolerance to DM4-induced mitotic arrest.
-
Direct measurement of in vitro tubulin polymerization shows reduced inhibition by DM4.
-
Identification of mutations in β-tubulin genes or altered expression of tubulin isotypes.
Troubleshooting Workflow:
Experimental Protocol:
-
In Vitro Tubulin Polymerization Assay: This turbidity-based assay measures the effect of DM4 on the polymerization of purified tubulin.
-
Reagent Preparation: Prepare purified tubulin, GTP, and a polymerization buffer.
-
Reaction Setup: In a 96-well plate, combine the tubulin, GTP, and various concentrations of DM4 or a control compound.
-
Polymerization: Initiate polymerization by incubating the plate at 37°C in a microplate reader.
-
Data Acquisition: Measure the increase in absorbance at 340 nm over time, which corresponds to microtubule formation.[28]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves for different DM4 concentrations to determine its inhibitory effect.
-
Quantitative Data:
| Compound | IC50 for Microtubule Assembly Inhibition (µmol/L) | Reference |
| Maytansine | 1 ± 0.02 | [2] |
| S-methyl DM1 | 4 ± 0.1 | [2] |
| S-methyl DM4 | 1.7 ± 0.4 | [2] |
| Cell Line | Class III β-tubulin Expression | Paclitaxel IC50 | Reference |
| MCF-7 (Untreated) | Low | 7.2 pM | [10] |
| MCF-7 (Overexpressing) | High | 0.1 nM | [10] |
| MDA-MB-231 (Untreated) | Low | 2 pM | [10] |
| MDA-MB-231 (Overexpressing) | High | 4 pM | [10] |
General Troubleshooting for Key Assays
-
Western Blotting (Low/No Signal):
-
Antibody Concentration: Optimize the concentration of primary and secondary antibodies.
-
Protein Load: Increase the amount of protein loaded onto the gel.
-
Transfer Efficiency: Verify protein transfer by staining the membrane with Ponceau S.
-
Blocking: Try different blocking buffers (e.g., non-fat milk, BSA) to reduce background and enhance signal.
-
For a comprehensive guide, refer to established troubleshooting resources. [1][2][13]
-
-
Flow Cytometry (Compensation Issues):
-
Single-Stain Controls: Ensure you have bright, single-stained controls for each fluorochrome.
-
Instrument Settings: Use consistent instrument settings between your controls and samples.
-
Gating: Properly gate on your single-stained populations to accurately calculate compensation.
-
For detailed guidance, consult flow cytometry troubleshooting guides. [6][11]
-
This technical support center provides a starting point for addressing resistance to this compound. For further assistance, please consult the cited literature or contact your reagent supplier's technical support.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of ABCB1 confers resistance to FLT3 inhibitor FN-1501 in cancer cells: in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bcl-2 overexpression inhibits generation of intracellular reactive oxygen species and blocks adriamycin-induced apoptosis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neutralization of BCL-2/XL enhances the cytotoxicity of T-DM1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Class III β-tubulin expression and in vitro resistance to microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. High levels of class III β-tubulin expression are associated with aggressive tumor features in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pharmacology - Defining Resistance and Sensitivity Thresholds for IC50 - Biology Stack Exchange [biology.stackexchange.com]
- 15. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. adcreview.com [adcreview.com]
- 17. Overcoming multidrug resistance by knockout of ABCB1 gene using CRISPR/Cas9 system in SW620/Ad300 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resistance to antibody–drug conjugates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Overexpression of ABCB1 Associated With the Resistance to the KRAS-G12C Specific Inhibitor ARS-1620 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. file.medchemexpress.com [file.medchemexpress.com]
- 25. researchgate.net [researchgate.net]
- 26. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells [frontiersin.org]
Optimizing reaction conditions for DM4 synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of DM4 (Ravutansine/Soravtansine), a potent maytansinoid payload for antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the key stages of DM4 synthesis: C3-esterification and the final thiol generation.
Q1: My C3-esterification yield is low, and I'm recovering a significant amount of maytansinol (B1676226) starting material. What are the likely causes and solutions?
A: Low conversion during the esterification of maytansinol with the N-acyl-N-methyl-L-alanine side chain is a common issue. Several factors can contribute to this:
-
Inactive Coupling Reagents: Carbodiimides like Dicyclohexylcarbodiimide (DCC) or EDC are moisture-sensitive. Ensure they are fresh, stored under inert gas, and handled in an anhydrous environment.
-
Insufficient Activation: The carboxylic acid side chain may not be fully activated. Consider increasing the molar equivalents of the coupling reagent or adding an activator like 4-dimethylaminopyridine (B28879) (DMAP) or N-Hydroxysuccinimide (NHS).
-
Steric Hindrance: The C3 hydroxyl of maytansinol is sterically hindered. The reaction may require elevated temperatures or longer reaction times. Monitor the reaction by TLC or LC-MS to track the consumption of maytansinol.
-
Inappropriate Solvent: The reaction requires an anhydrous, non-protic solvent. Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) are commonly used.[1] Ensure the solvent is freshly distilled or from a sure-seal bottle.
Q2: The esterification reaction is producing a nearly 1:1 mixture of diastereomers (L-DM4 and D-DM4 precursor). How can I improve diastereoselectivity or manage the separation?
A: The formation of diastereomers at the N-methyl-alanine chiral center is a known challenge, often resulting from racemization during the carboxylic acid activation step.[1]
-
Lower Reaction Temperature: High temperatures can promote racemization. Run the activation step at 0°C or below before adding maytansinol.
-
Choice of Coupling Reagent: Certain coupling reagents are known to suppress racemization better than others. Consider screening reagents like HATU or HOBt/EDC, which are designed to minimize this side reaction.
-
Base Selection: If a base is used, a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) is preferred over triethylamine (B128534) (TEA), which can sometimes contribute to racemization.
-
Purification Strategy: If diastereomer formation cannot be avoided, a robust purification method is critical. Chiral HPLC or preparative HPLC using a cyano-bonded column is the most effective method for separating these isomers.[1]
Q3: The final reduction of the DM4-SMe precursor to DM4 (thiol) is sluggish or incomplete. What can I do to optimize this step?
A: The reduction of the methyl-disulfide to the free thiol is a critical final step. Incomplete conversion can lead to purification difficulties and an impure final product.
-
Reducing Agent Stoichiometry: Ensure a sufficient excess of the reducing agent, such as dithiothreitol (B142953) (DTT), is used (typically 2.5-3.0 equivalents).[2]
-
pH of the Reaction Buffer: Thiol-disulfide exchange is pH-dependent. The reaction is typically performed in a phosphate (B84403) buffer at a pH of ~7.5 to facilitate the formation of the thiolate nucleophile required for the reaction.[2][3]
-
Solvent System: A mixed solvent system, such as ethyl acetate (B1210297)/methanol with an aqueous buffer, is often used to ensure the solubility of both the maytansinoid and the reducing agent.[2]
-
Degassing: Oxygen can re-oxidize the product thiol back to a disulfide. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).
Q4: My final DM4 product is showing signs of degradation or dimerization upon storage. What are the best practices for handling and storage?
A: The free thiol in DM4 is susceptible to oxidation, which can lead to the formation of dimers or other impurities.
-
Inert Atmosphere: Always handle and store the final DM4 product under an inert atmosphere (Argon is preferred).
-
Low Temperature: Store the purified DM4 as a solid at low temperatures (-20°C or -80°C) to minimize degradation.
-
Use Freshly Prepared Solutions: DM4 is less stable in solution.[4] For conjugation reactions, it is highly recommended to use freshly prepared solutions. If a solution must be stored, keep it frozen under an inert atmosphere and for a minimal duration.
-
Avoid Trace Metals: Trace metal contaminants can catalyze thiol oxidation. Use high-purity solvents and reagents and consider using metal chelators like EDTA in your buffer systems during the reduction step.[2]
Quantitative Data Summary
Optimizing reaction conditions requires careful consideration of multiple parameters. The tables below summarize typical ranges and options for the key synthetic steps.
Table 1: Comparison of Conditions for C3-Esterification of Maytansinol
| Parameter | Reagent/Condition 1 | Reagent/Condition 2 | Reagent/Condition 3 | Key Considerations |
| Coupling Reagent | DCC (1.2-1.5 eq) | EDC·HCl (1.5 eq) + HOBt (1.2 eq) | HATU (1.2 eq) | DCC can lead to insoluble DCU byproduct. HATU can reduce epimerization. |
| Catalyst/Additive | ZnCl₂ (catalytic)[1] | DMAP (0.1-0.2 eq) | None required | ZnCl₂ can activate the C3-hydroxyl. DMAP accelerates the reaction. |
| Base | None | DIPEA (2.0 eq) | DIPEA (2.0 eq) | Use a non-nucleophilic base to minimize side reactions and racemization. |
| Solvent | Anhydrous DCM[1] | Anhydrous DMF | Anhydrous THF | Must be anhydrous. DCM is common, but DMF can improve solubility. |
| Temperature | 0°C to Room Temp | 0°C to Room Temp | 0°C to Room Temp | Lower temperatures during activation can minimize epimerization. |
| Typical Yield | 35-55% (after separation)[1] | 40-65% | 50-70% | Yields are highly dependent on substrate and purification efficiency. |
Table 2: Parameters for Thiol-Disulfide Exchange (DM4-SMe to DM4)
| Parameter | Condition | Rationale & Troubleshooting |
| Reducing Agent | Dithiothreitol (DTT) | Use 2.5-3.0 molar equivalents to drive the reaction to completion.[2] |
| Solvent System | Ethyl Acetate / Methanol / Aq. Buffer | Co-solvent system is necessary to dissolve both the organic-soluble maytansinoid and the water-soluble reducing agent.[2] |
| Aqueous Buffer | 0.05 M Potassium Phosphate | Maintains pH and can include a chelator. |
| pH | 7.0 - 7.5 | Optimal for promoting thiolate anion formation, which is the active nucleophile.[2][3] If the reaction is slow, check and adjust the pH. |
| Chelator | 2 mM EDTA | Sequesters trace metals that can catalyze oxidative side reactions.[2] |
| Atmosphere | Argon or Nitrogen | Critical for preventing re-oxidation of the final thiol product.[2] |
| Reaction Time | 2-4 hours | Monitor by HPLC or LC-MS to confirm the disappearance of the starting material. |
Experimental Protocols
The following are illustrative protocols and should be considered starting points. Optimization for specific substrates and scales is recommended.
Protocol 1: General Procedure for C3-Esterification using DCC/ZnCl₂
-
To a solution of maytansinol (1.0 eq) and the DM4-SMe side-chain (1.2 eq) in anhydrous dichloromethane (DCM) under an Argon atmosphere, add a catalytic amount of anhydrous zinc chloride (0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of Dicyclohexylcarbodiimide (DCC, 1.5 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring progress by LC-MS.
-
Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with DCM.
-
Combine the organic filtrates and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue containing the diastereomeric mixture by preparative HPLC (e.g., using a cyano-bonded column) to isolate the desired L-isomer.[1]
Protocol 2: General Procedure for Reduction of DM4-SMe to DM4
-
Prepare a 0.05 M potassium phosphate buffer containing 2 mM EDTA and adjust the pH to 7.5. Degas the buffer thoroughly with argon for 30 minutes.
-
Dissolve the purified DM4-SMe precursor (1.0 eq) in a mixture of degassed ethyl acetate and methanol.[2]
-
In a separate flask, dissolve dithiothreitol (DTT, 2.5 eq) in the degassed phosphate buffer.
-
Under a positive pressure of Argon, add the DTT solution to the solution of the DM4-SMe precursor.
-
Stir the biphasic mixture vigorously at room temperature for 3 hours. Monitor the reaction by HPLC to ensure complete consumption of the starting material.
-
Once complete, add a pH 6.0 phosphate buffer and extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify immediately by column chromatography or HPLC and store the final product as a solid under Argon at -80°C.
Visualizations
Diagrams generated using Graphviz to illustrate key workflows and relationships in DM4 synthesis.
Caption: High-level workflow for the semi-synthesis of DM4.
Caption: Troubleshooting logic for the final reduction step in DM4 synthesis.
References
Technical Support Center: Purification of Maytansinoid DM4 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Maytansinoid DM4 antibody-drug conjugates (ADCs).
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Q1: We are experiencing low recovery of our DM4 conjugate after chromatography. What are the potential causes and solutions?
A1: Low recovery is a common issue, often stemming from the increased hydrophobicity of the ADC compared to the parent antibody.[1] This can lead to aggregation or strong, non-specific binding to chromatography media.
-
Potential Cause 1: Aggregation and Precipitation The conjugation of the hydrophobic DM4 payload can lead to the formation of soluble and insoluble aggregates, which are then lost during purification steps.[2][] High drug-to-antibody ratio (DAR) species are particularly prone to aggregation.[2]
-
Solution:
-
Optimize Buffers: Screen different pH conditions and excipients to find a buffer that enhances the stability of the conjugate.[4]
-
Mobile Phase Modifiers: For hydrophobic interaction chromatography (HIC) and size exclusion chromatography (SEC), the addition of mild organic solvents (e.g., 10-15% isopropanol) or amino acids like L-arginine to the mobile phase can disrupt hydrophobic interactions and improve recovery.[5][6]
-
-
-
Potential Cause 2: Irreversible Binding to Chromatography Resin Highly hydrophobic, high-DAR species may bind irreversibly to the stationary phase, particularly in HIC.[7]
-
Solution:
-
Adjust Elution Conditions: Use a steeper gradient or a stronger, more chaotropic salt in the mobile phase to ensure all bound species are eluted.
-
Select a Less Hydrophobic Resin: Screen HIC resins with different ligand densities and chemistries (e.g., Butyl vs. Phenyl) to find one with lower affinity for the highly hydrophobic species.[2]
-
Column Cleaning: Implement a rigorous cleaning-in-place (CIP) protocol with solvents like 0.5 N NaOH to strip any irreversibly bound material after each run.[8]
-
-
Q2: Our purified DM4 conjugate contains unacceptable levels of free, unconjugated DM4. How can we improve its removal?
A2: Removing the residual free drug is critical for the safety and efficacy of the ADC.[9] Standard purification procedures can sometimes be insufficient.[9]
-
Potential Cause 1: Inefficient Initial Clearance The initial step after conjugation may not be effectively removing the bulk of the free drug and organic solvents used in the reaction.
-
Potential Cause 2: Self-Association of Free Drug Due to its high hydrophobicity, the DM4 linker-payload may self-associate into micelles in aqueous buffers, which can be too large to be efficiently removed by TFF or SEC.[]
-
Solution:
-
Combined Purification Strategy: Use a multi-step process. An initial TFF step can remove most of the free drug, followed by a chromatography step (e.g., HIC) to separate the remaining free drug micelles and other impurities from the conjugate.[]
-
Optimize TFF Conditions: Ensure that the TFF membrane cutoff is appropriate and that the diafiltration volume is sufficient (typically 5-10 volumes) for complete removal.
-
-
Q3: We are struggling to achieve good separation between different DAR species using Hydrophobic Interaction Chromatography (HIC). What can we do to improve resolution?
A3: HIC is the most common method for separating ADC species based on their DAR, as each added DM4 molecule increases the overall hydrophobicity.[][13] Poor resolution is a frequent challenge during method development.
-
Potential Cause 1: Suboptimal Gradient Elution The gradient may be too steep, causing different DAR species to co-elute.
-
Solution:
-
Shallow Gradient: Decrease the gradient slope (e.g., extend the gradient over more column volumes). This increases the retention time difference between species with different hydrophobicities.[7]
-
Step Gradient: For preparative purification, a step gradient can be developed to selectively elute the target DAR species after initial linear gradient screening.[2]
-
-
-
Potential Cause 2: Incorrect Mobile Phase Composition The type and concentration of salt in the mobile phases are critical for binding and elution.
-
Solution:
-
Salt Screening: Test different salts. Ammonium sulfate (B86663) is commonly used, but sodium chloride or sodium acetate (B1210297) may provide different selectivity.
-
Optimize Salt Concentration: Adjust the starting (high salt) and ending (low salt) concentrations of your gradient. The initial concentration must be high enough to promote binding of all species, while the final concentration must be low enough for complete elution.[8]
-
-
-
Potential Cause 3: Inappropriate Column Choice The stationary phase may not have the right selectivity for your specific DM4 conjugate.
-
Solution:
-
Screen Resins: Test HIC columns with different hydrophobic ligands (e.g., Butyl, Phenyl, Ether) and ligand densities to find the optimal selectivity for your DAR species.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound ADCs? A1: The purification of DM4 ADCs typically involves a multi-step process combining different techniques to remove a wide range of impurities. The most common methods include:
-
Tangential Flow Filtration (TFF): Used for buffer exchange, removal of organic solvents and unconjugated free drug, and for concentrating the product.[][12]
-
Hydrophobic Interaction Chromatography (HIC): The primary method for separating ADC species with different drug-to-antibody ratios (DAR) and for removing unconjugated antibody.[][13]
-
Size Exclusion Chromatography (SEC): Used to remove high molecular weight species (aggregates) and low molecular weight contaminants.[11]
-
Ion Exchange Chromatography (IEX): Can be used to remove impurities and charge variants, although the separation of ADCs can be complex as the conjugation of DM4 can alter the surface charge of the antibody.[][14]
Q2: How does the conjugation of DM4 affect the purification strategy compared to a standard monoclonal antibody (mAb)? A2: The covalent attachment of the hydrophobic DM4 payload introduces several challenges not present in standard mAb purification:
-
Increased Hydrophobicity: ADCs, especially those with high DAR values, are significantly more hydrophobic than their parent mAbs. This increases the risk of aggregation and requires specialized chromatography conditions (like HIC) for separation.[1]
-
Product Heterogeneity: The conjugation process results in a mixture of species, including the unconjugated antibody (DAR 0), ADCs with varying numbers of DM4 molecules (DAR 2, 4, 6, etc.), and residual free drug.[1] The purification process must be able to separate these different species.
-
Solvent Removal: The conjugation reaction often uses organic solvents (e.g., DMSO), which must be completely removed during purification to ensure product safety.
Q3: What is a Drug-to-Antibody Ratio (DAR), and why is it important to control during purification? A3: The Drug-to-Antibody Ratio (DAR) is the average number of drug (DM4) molecules conjugated to a single antibody.[15][16] It is a critical quality attribute (CQA) because it directly impacts the ADC's efficacy, safety, and pharmacokinetic properties.[7][] An ADC with a low DAR may not be potent enough, while a high DAR can lead to increased toxicity, faster clearance from circulation, and a higher tendency to aggregate.[2][7] Purification techniques like HIC are used to isolate ADCs with a specific, desired DAR distribution to ensure a consistent and effective final product.
Q4: How can I remove aggregates from my DM4 conjugate preparation? A4: Size Exclusion Chromatography (SEC) is the most widely used method for removing aggregates.[11] This technique separates molecules based on their size in solution.[18] Larger molecules, such as ADC aggregates, travel through the column faster and elute first, while the desired monomeric ADC elutes later.[18] For some hydrophobic ADCs, modifying the SEC mobile phase with a small amount of organic solvent may be necessary to prevent non-specific interactions with the column matrix that can cause poor peak shape and recovery.[5]
Q5: What analytical methods are used to assess the purity of a DM4 conjugate after purification? A5: A panel of analytical techniques is used to characterize the purified DM4 conjugate:
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the DAR distribution and the relative abundance of each species.[13]
-
Reversed-Phase HPLC (RP-HPLC): Can also be used to determine the average DAR, often after reducing the ADC to separate its heavy and light chains.[15]
-
Size Exclusion Chromatography (SEC): Used to quantify the percentage of monomer, aggregates, and fragments.[13]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), it provides precise mass measurements to confirm the identity of different DAR species and to calculate the average DAR.[19][20]
-
Capillary Electrophoresis (CE-SDS): Used to assess the size and purity of the conjugate under denaturing conditions.[]
Data Presentation
Table 1: Comparison of Key Purification Techniques for DM4 Conjugates
| Technique | Principle of Separation | Key Impurities Removed | Advantages | Common Challenges |
| Tangential Flow Filtration (TFF) | Molecular size (using a semi-permeable membrane) | Free DM4, organic solvents, reaction by-products | Fast, scalable, good for buffer exchange and concentration[11] | May not remove micellar forms of free drug; potential for membrane fouling[] |
| Hydrophobic Interaction (HIC) | Reversible adsorption to a hydrophobic stationary phase | Unconjugated antibody, species with different DAR values | High resolution for DAR separation; non-denaturing conditions[2] | Low recovery of high-DAR species; requires careful method development[2] |
| Size Exclusion (SEC) | Hydrodynamic radius (size in solution) | Aggregates, fragments, residual low MW impurities | Effective for aggregate removal; predictable elution order[18] | Secondary hydrophobic interactions can cause peak tailing; limited loading capacity[6][11] |
| Ion Exchange (IEX) | Surface charge | Charge variants, host cell proteins, DNA, endotoxins | High capacity; can remove process-related impurities[][] | Separation is complex as DM4 conjugation alters surface charge, potentially leading to co-elution of DAR species[14] |
Table 2: Example HIC Operating Parameters for DM4 Conjugate DAR Separation
| Parameter | Typical Condition | Purpose |
| Column | Butyl-NP or Phenyl-NP (Non-Porous) | Provides hydrophobic surface for interaction. Non-porous beads offer high resolution. |
| Mobile Phase A | 25 mM Sodium Phosphate, 1.0 - 1.5 M Ammonium Sulfate, pH 7.0 | High salt "Binding Buffer" promotes hydrophobic interaction with the column.[8][21] |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 | Low salt "Elution Buffer" disrupts hydrophobic interaction, causing elution.[8][21] |
| Flow Rate | 0.5 - 1.0 mL/min (for analytical scale) | Optimized for resolution and run time. |
| Gradient | Linear gradient from 0-100% Mobile Phase B over 20-30 column volumes | Gradually decreases salt concentration to elute species in order of increasing hydrophobicity (DAR 0, 2, 4...).[8] |
| Detection | UV at 280 nm | Monitors the protein backbone of the antibody. |
Experimental Protocols
Protocol 1: General Purification Workflow for DM4 Conjugates
This protocol outlines a standard two-step purification process following the conjugation reaction.
-
Post-Conjugation Harvest: Terminate the conjugation reaction as per your established procedure.
-
Step 1: Diafiltration and Concentration using TFF
-
Objective: To remove organic solvents (e.g., DMSO), excess free DM4 linker-payload, and exchange the conjugate into a buffer suitable for chromatography.
-
Procedure:
-
Set up a TFF system with a membrane of appropriate molecular weight cutoff (e.g., 30 kDa).
-
Dilute the conjugation mixture with the chromatography binding buffer (e.g., HIC Mobile Phase A) to reduce the concentration of organic solvent.
-
Concentrate the diluted mixture back to its original volume.
-
Perform diafiltration by adding 5-10 volumes of the chromatography binding buffer while maintaining a constant volume in the reservoir.
-
After diafiltration, concentrate the purified conjugate to the desired volume for the next step.
-
-
-
Step 2: DAR Separation using Hydrophobic Interaction Chromatography (HIC)
-
Objective: To separate the DM4 conjugate based on DAR species and remove the unconjugated antibody.
-
Procedure:
-
Equilibrate a HIC column with HIC Mobile Phase A (see Table 2).
-
Load the TFF-purified conjugate onto the column.
-
Wash the column with 2-5 column volumes of Mobile Phase A to remove any unbound material.
-
Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B.
-
Collect fractions across the elution profile.
-
Analyze fractions using analytical HIC or SEC to identify those containing the desired DAR distribution and purity.
-
Pool the desired fractions for further processing or formulation.
-
-
Visualizations
Diagrams
Caption: General experimental workflow for the purification of DM4 conjugates.
Caption: Logical workflow for troubleshooting low recovery of DM4 conjugates.
References
- 1. Optimizing ADC Purity and Yield Through Chromatography [sigmaaldrich.com]
- 2. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scorpiusbiologics.com [scorpiusbiologics.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 11. researchgate.net [researchgate.net]
- 12. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genscript.com [genscript.com]
- 18. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 19. agilent.com [agilent.com]
- 20. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
Maytansinoid DM4 vs. DM1: A Comparative Guide on Cytotoxic Potency
In the landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy. Among the potent payloads utilized, the maytansinoids DM1 and DM4 have emerged as key players. This guide provides a comparative analysis of DM1 and DM4, focusing on their potency, mechanism of action, and the experimental frameworks used for their evaluation, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Both DM1 (emtansine) and DM4 (soravtansine) are highly potent microtubule-inhibiting agents that induce cell cycle arrest and apoptosis in cancer cells. They are derivatives of maytansine, a natural product that was too toxic for systemic administration but found renewed application as a targeted payload in ADCs. While both DM1 and DM4 operate through a similar mechanism, subtle structural differences may influence their specific activity and therapeutic window. This guide synthesizes the available data to facilitate an informed comparison.
Mechanism of Action: Microtubule Disruption
DM1 and DM4 exert their cytotoxic effects by interfering with microtubule dynamics, a process essential for cell division. The mechanism can be summarized in the following steps:
-
ADC Internalization: An ADC carrying a DM1 or DM4 payload binds to a specific antigen on the surface of a cancer cell and is internalized, typically via endocytosis.
-
Payload Release: Inside the cell, the linker connecting the antibody to the maytansinoid is cleaved, releasing the active payload into the cytoplasm.
-
Tubulin Binding: The released DM1 or DM4 binds to tubulin, the fundamental protein subunit of microtubules.
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules, leading to a disruption of the microtubule network.
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division. This leads to cell cycle arrest in the G2/M phase.
-
Apoptosis: Ultimately, the prolonged mitotic arrest triggers programmed cell death, or apoptosis.
Navigating the Maytansinoid Maze: A Comparative Guide to DM4 and Other Derivatives in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the efficacy of DM4 versus other maytansinoid payloads in Antibody-Drug Conjugates (ADCs), supported by experimental data and detailed methodologies.
The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) at the forefront of this innovation. The choice of cytotoxic payload is a critical determinant of an ADC's therapeutic index. Among the most potent and widely utilized payloads are the maytansinoids, a class of microtubule-targeting agents. This guide provides a comprehensive comparison of the efficacy of DM4 against other maytansinoids, particularly the well-established DM1, supported by available preclinical data.
Mechanism of Action: Disrupting the Cellular Scaffolding
Maytansinoid-based ADCs exert their cytotoxic effects by targeting tubulin, a crucial protein for microtubule dynamics. This disruption of the cellular cytoskeleton leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1][2][3]
The general mechanism of action for a maytansinoid ADC is a multi-step process:
-
Target Binding: The monoclonal antibody (mAb) component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Payload Release: Within the cell, typically in the acidic environment of endosomes and lysosomes, the linker connecting the antibody to the maytansinoid payload is cleaved.
-
Microtubule Disruption: The released maytansinoid binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle.[1][4][5]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule function leads to cell cycle arrest in the G2/M phase, triggering apoptosis and subsequent cancer cell death.[1][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
In Vivo Showdown: A Comparative Guide to DM4 and MMAE Payloads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. Among the most clinically relevant payloads are the microtubule inhibitors, with maytansinoid derivatives like DM4 (soravtansine) and auristatins such as monomethyl auristatin E (MMAE) being at the forefront. Both payloads induce cell cycle arrest and apoptosis by disrupting microtubule dynamics, yet they exhibit distinct profiles in terms of efficacy, toxicity, and mechanism of action.[1]
Mechanism of Action: Two Paths to Microtubule Disruption
While both DM4 and MMAE are potent tubulin inhibitors, they interfere with microtubule dynamics through different mechanisms.[2]
-
DM4 (Maytansinoid): DM4 and other maytansinoids bind to β-tubulin, leading to the stabilization of microtubules. This prevents their depolymerization, which is essential for the dynamic instability required for mitotic spindle formation. The result is cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
-
MMAE (Auristatin): In contrast, MMAE binds to the interface of α- and β-tubulin, inhibiting their polymerization. This leads to a net disassembly of microtubules, disrupting the formation of the mitotic spindle and causing cell cycle arrest, primarily in the prophase/metaphase, which also culminates in apoptosis.[2]
Figure 1: Distinct mechanisms of action of DM4 and MMAE on microtubule dynamics.
In Vivo Efficacy: A Look at Preclinical Xenograft Models
The antitumor activity of ADCs with DM4 and MMAE payloads has been demonstrated in numerous preclinical xenograft models. Below are representative data from studies evaluating a B7-H4-targeting DM4-ADC and a Nectin-4-targeting MMAE-ADC.
Table 1: In Vivo Efficacy of a B7-H4-DM4 ADC in a Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Single Dose | ~1000 | - |
| B7-H4-DM4 ADC | 0.3 | Single Dose | ~450 | 62 |
| B7-H4-DM4 ADC | 1 | Single Dose | ~120 | 88 |
Data is estimated from graphical representations in the cited study and should be considered illustrative.[3]
Table 2: In Vivo Efficacy of an Anti-Nectin-4-MMAE ADC (Enfortumab Vedotin) in a Bladder Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |
| Vehicle Control | - | Twice weekly for 2 weeks | Progressive tumor growth |
| Anti-Nectin-4-MMAE ADC | 1 | Twice weekly for 2 weeks | Significant tumor growth inhibition and regression |
Specific quantitative data on tumor volume and percent inhibition were not detailed in the text but graphical data indicated significant efficacy.[4]
In Vivo Toxicity Profile
A critical aspect of ADC development is managing off-target toxicities. DM4 and MMAE are associated with distinct toxicity profiles in both preclinical models and clinical settings.
Table 3: Comparative In Vivo Toxicity of DM4 and MMAE Payloads
| Payload | Common Dose-Limiting Toxicities | Representative Preclinical Observations |
| DM4 | Ocular toxicity (e.g., blurred vision, keratopathy)[5] | In a study with a B7-H4-DM4 ADC, no significant body weight loss was observed at efficacious doses (0.3 and 1 mg/kg).[3] |
| MMAE | Hematologic (neutropenia, anemia), peripheral neuropathy[5] | In a study with an anti-Nectin-4-MMAE ADC, the highest non-severely toxic dose in monkeys was 6 mg/kg, with milder adverse events compared to a comparator ADC.[6] |
Experimental Protocols
The following sections outline a generalized experimental workflow for in vivo ADC studies and a more detailed protocol for a xenograft efficacy and toxicity study.
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. A B7-H4 targeting antibody-drug conjugate shows anti-tumor activity in PARPi and platinum resistant cancers with B7-H4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E–based Antibody–Drug Conjugate for Treatment of Nectin-4–expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validation of DM4 ADC Activity in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical activity of Antibody-Drug Conjugates (ADCs) utilizing the maytansinoid payload DM4 and other derivatives in patient-derived xenograft (PDX) models. The data presented herein, sourced from publicly available preclinical studies, offers insights into the anti-tumor efficacy of these novel therapeutics. Detailed experimental protocols for key methodologies are also provided to support the design and execution of similar research endeavors.
Comparative Efficacy of Maytansinoid ADCs in Xenograft Models
The following table summarizes quantitative data from a preclinical study comparing a novel HER2-targeting ADC, PF-06804103, with Trastuzumab-DM1 (T-DM1) in various cell line-derived (CDX) and patient-derived (PDX) xenograft models. While not a direct comparison of a DM4-based ADC, PF-06804103 utilizes a maytansinoid payload, offering valuable comparative insights into the potency of this class of cytotoxic agents against a well-established DM1-based ADC.
The efficacy is presented as Tumor Static Concentration (TSC), which represents the ADC concentration required to halt tumor growth. A lower TSC value indicates higher potency.
| Xenograft Model | ADC | Target | Tumor Type | Tumor Static Concentration (TSC) (µg/mL) |
| PDX Models | ||||
| ST259 | PF-06804103 | HER2 | Breast Cancer | 1.0 |
| ST908 | PF-06804103 | HER2 | Breast Cancer | 3.0 |
| 144580 | PF-06804103 | HER2 | Breast Cancer | 4.3 |
| 144580 | T-DM1 | HER2 | Breast Cancer | > 50 (Resistant) |
| BR-10-0251 | PF-06804103 | HER2 | Breast Cancer | 1.2 |
| CDX Models | ||||
| NCI-N87 | PF-06804103 | HER2 | Gastric Cancer | 9.8 |
| NCI-N87 | T-DM1 | HER2 | Gastric Cancer | 29 |
| JIMT-1 | PF-06804103 | HER2 | Breast Cancer | 5.8 |
| JIMT-1 | T-DM1 | HER2 | Breast Cancer | > 50 (Resistant) |
| KPL-4 | T-DM1 | HER2 | Breast Cancer | 4.7 |
| MDA-MB-468/HER2-LTV | T-DM1 | HER2 | Breast Cancer | 12 |
| HCC1954 | T-DM1 | HER2 | Breast Cancer | 23 |
Data adapted from a 2020 study on translational modeling of HER2 ADCs.[1][2][3]
Notably, the novel maytansinoid ADC, PF-06804103, demonstrated greater potency (lower TSC values) across the tested models compared to T-DM1.[1][2][3] Furthermore, it showed activity in two models that were resistant to T-DM1.[1][2][3]
Preclinical studies on other DM4-based ADCs, such as mirvetuximab soravtansine (B3322474) and IMGC936 (utilizing the next-generation maytansinoid DM21), have also reported potent anti-tumor activity in various PDX models, although direct comparative data with DM1-ADCs was not available in the reviewed literature.[4][5][6]
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for establishing PDX models from patient tumor tissue.
Caption: Workflow for PDX Model Establishment.
Methodology:
-
Patient Consent and Tissue Acquisition: Obtain informed consent from patients for the use of their tumor tissue for research purposes.[7] Fresh tumor tissue is collected from surgical resections or biopsies.[8][9]
-
Tissue Transport and Processing: Transport the fresh tumor tissue to the laboratory on ice in a suitable transport medium (e.g., DMEM with antibiotics).[7] The tissue should be processed under sterile conditions as soon as possible. Mechanically mince the tissue into small fragments (e.g., 2-3 mm³).[8] Enzymatic digestion may also be used to create a single-cell suspension.[10]
-
Implantation into Immunodeficient Mice: Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG). Implant the tumor fragments or cell suspension subcutaneously into the flank or orthotopically into the relevant organ.[8][9]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth.[7] Measure tumor volume using calipers (Volume = (Length x Width²)/2). For orthotopic models, bioluminescent or fluorescent imaging can be used if the tumor cells are labeled.[10]
-
Passaging and Expansion: Once the tumors reach a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically harvest the tumor.[8] The tumor can then be serially passaged into new cohorts of mice for expansion.[7]
-
Tumor Banking and Characterization: A portion of the harvested tumor should be cryopreserved for future use and another portion fixed in formalin and embedded in paraffin (B1166041) for histological and molecular analysis to ensure fidelity to the original patient tumor.[7]
Evaluation of ADC Activity in PDX Models
This protocol describes the general workflow for assessing the anti-tumor activity of an ADC in established PDX models.
Caption: Workflow for ADC Efficacy Studies in PDX Models.
Methodology:
-
Cohort Formation: Expand the desired PDX model to generate a sufficient number of tumor-bearing mice for the study.
-
Randomization: Once tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, ADC treatment, comparator drug).
-
ADC Administration: Administer the ADC, typically via intravenous (IV) injection, at the desired dose and schedule.
-
In-life Monitoring: Monitor tumor growth by measuring tumor volume with calipers two to three times per week.[1] Also, monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Endpoints: The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study. Other endpoints can include tumor regression and survival.
-
Toxicity Assessment: At the end of the study, major organs can be collected for histological analysis to assess for any treatment-related toxicities.
Mechanism of Action: DM4 Signaling Pathway
DM4, a potent maytansinoid, exerts its cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division. The following diagram illustrates the proposed signaling pathway.
Caption: DM4 ADC Mechanism of Action.
Upon binding to its target antigen on the cancer cell surface, the DM4-ADC is internalized.[11] Following trafficking to the lysosome, the linker is cleaved, releasing the active DM4 payload into the cytoplasm.[11] DM4 then binds to tubulin, inhibiting its polymerization and disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[11]
References
- 1. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Labeling of Breast Cancer Patient-derived Xenografts with Traceable Reporters for Tumor Growth and Metastasis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of mirvetuximab soravtansine-gynx in folate receptor alpha–expressing platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Dissecting DM4-ADC Formulations for Optimal Therapeutic Design
For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) is paramount to achieving clinical success. The choice of the cytotoxic payload and the linker technology dictates the efficacy, safety, and pharmacokinetic profile of the ADC. This guide provides a comprehensive comparison of different DM4-ADC formulations, focusing on the critical role of linker chemistry in modulating their therapeutic potential. We present a synthesis of preclinical data to illuminate the performance of DM4-ADCs with cleavable versus non-cleavable linkers.
The maytansinoid DM4, a potent microtubule-disrupting agent, has emerged as a key payload in the development of next-generation ADCs.[1][2] Its ability to induce mitotic arrest and apoptosis in rapidly dividing cancer cells makes it an attractive candidate for targeted cancer therapy.[][4] However, the full potential of DM4 can only be unlocked through meticulous optimization of the ADC construct, with the linker playing a pivotal role in its stability and mechanism of action.[5][6]
This guide will delve into the comparative performance of DM4-ADCs featuring two distinct linker strategies: a cleavable disulfide linker (SPDB-DM4) and a non-cleavable thioether linker (SMCC-DM4). While direct head-to-head preclinical data for the same antibody conjugated to DM4 with these different linkers is limited in publicly available literature, this guide consolidates and extrapolates from existing studies on maytansinoid ADCs to provide a robust comparative framework.
Quantitative Performance Comparison
The following tables summarize the anticipated in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic parameters of DM4-ADCs with cleavable and non-cleavable linkers. These values are representative and can vary depending on the specific antibody, target antigen, and cancer cell line used.
Table 1: Comparative In Vitro Cytotoxicity (IC50)
| Cell Line | Target Antigen | DM4-ADC (Cleavable Linker - SPDB) | DM4-ADC (Non-Cleavable Linker - SMCC) |
| SK-BR-3 (Breast Cancer) | HER2 | 0.1 - 1 nM | 0.5 - 5 nM |
| NCI-N87 (Gastric Cancer) | HER2 | 0.2 - 2 nM | 1 - 10 nM |
| Karpas 299 (Lymphoma) | CD30 | 0.05 - 0.5 nM | 0.2 - 2 nM |
| Antigen-Negative Line | N/A | > 100 nM (Bystander Effect Present) | > 100 nM (Bystander Effect Absent) |
Table 2: Comparative In Vivo Efficacy in Xenograft Models
| Xenograft Model | Dosing Regimen | DM4-ADC (Cleavable Linker - SPDB) | DM4-ADC (Non-Cleavable Linker - SMCC) |
| HER2+ Breast Cancer | 5 mg/kg, single dose | High tumor growth inhibition, potential for complete regressions | Moderate to high tumor growth inhibition |
| Heterogeneous Tumor | 5 mg/kg, single dose | Significant tumor growth inhibition due to bystander effect | Moderate tumor growth inhibition, dependent on antigen expression |
Table 3: Comparative Pharmacokinetic (PK) Parameters
| Parameter | DM4-ADC (Cleavable Linker - SPDB) | DM4-ADC (Non-Cleavable Linker - SMCC) |
| ADC Half-life (t½) | Shorter | Longer |
| Free DM4 Exposure | Higher (in tumor microenvironment) | Lower |
| Metabolites | DM4, S-methyl-DM4, Lysine-SPDB-DM4 | Lysine-SMCC-DM4 |
| Systemic Toxicity | Potential for off-target toxicity due to premature linker cleavage | Generally lower systemic toxicity due to higher stability |
The Decisive Role of the Linker
The stability of the linker is a critical determinant of an ADC's therapeutic index.[5] Cleavable linkers, such as the disulfide-based SPDB, are designed to be stable in circulation but are cleaved in the reducing environment of the tumor or within the cell, releasing the active DM4 payload.[5][7] This release mechanism can lead to a "bystander effect," where the membrane-permeable DM4 can kill adjacent antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[1][8] However, premature cleavage in the bloodstream can lead to off-target toxicity.[1]
Conversely, non-cleavable linkers like the thioether-based SMCC require the complete degradation of the antibody in the lysosome to release the active cytotoxic agent, in this case, Lysine-SMCC-DM4.[9] This results in greater stability in circulation and potentially a better safety profile.[9] However, the lack of a diffusible payload means that non-cleavable ADCs are less likely to exhibit a bystander effect.[10]
Visualizing the Pathways and Processes
To better understand the mechanisms at play, the following diagrams illustrate the signaling pathway of DM4 and the distinct processing workflows of ADCs with cleavable and non-cleavable linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. DM4 - Creative Biolabs [creative-biolabs.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
Comparative Analysis of DM4's Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the cytotoxic effects of DM4 (ravtansine), a potent microtubule-targeting agent, across a variety of cancer cell lines. DM4, a maytansinoid derivative, is a critical component of several antibody-drug conjugates (ADCs) due to its high potency.[1] This document summarizes key performance metrics, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and development in targeted cancer therapy.
Executive Summary
DM4 consistently demonstrates high cytotoxicity across numerous cancer cell lines, with IC50 values typically in the picomolar to low nanomolar range.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[3][4] This guide presents a compilation of reported IC50 values and outlines the standardized protocols used to generate such data, providing a valuable resource for comparative efficacy studies.
Data Presentation: Comparative Cytotoxicity of DM4
The following table summarizes the half-maximal inhibitory concentration (IC50) values of DM4 in various cancer cell lines as reported in the scientific literature. It is important to note that these values can be influenced by the specific experimental conditions, including the delivery method (e.g., as a free drug or as part of an ADC).
| Cancer Type | Cell Line | IC50 (Concentration) | Reference(s) |
| Leukemia | MOLM-14 (AML) | 1 - 10 nM (as ADC) | [2] |
| MV-4-11 (AML) | 1 - 10 nM (as ADC) | [2] | |
| KG-1 (AML) | >10 nM (as ADC) | [2] | |
| Kasumi-3 (AML) | >10 nM (as ADC) | [2] | |
| KB (Nasopharynx Carcinoma) | 8 pM | [1] | |
| P-388 (Murine Lymphocytic Leukemia) | 0.6 pM | [1] | |
| L1210 (Murine Leukemia) | 2 pM | [1] | |
| Breast Cancer | SK-BR-3 | ~0.3 - 0.4 nM | [2] |
| Ovarian Cancer | A2780 | Potent Cytotoxicity | [5] |
| NCI-ADR/res | Potent Cytotoxicity | [5] | |
| Lung Cancer | Various NSCLC lines | Potent Cytotoxicity | [3] |
| Melanoma | A375 | Picomolar range | [6] |
| A2058 | Picomolar range | [6] | |
| Prostate Cancer | DU145 | Micromolar range (inhibitor) | [7] |
| PC3 | Micromolar range (inhibitor) | [7] | |
| LnCaP | Micromolar range (inhibitor) | [7] |
Note: AML cell line data is for DM4 delivered via an anti-CD123 ADC. The efficacy is dependent on antigen expression. Prostate cancer cell line data is for a KDM4 inhibitor, not DM4 itself, and is included for comparative context of cytotoxic agents against these lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols represent standard approaches for evaluating the efficacy of cytotoxic agents like DM4.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DM4 (or DM4-conjugated ADC)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of DM4 for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting viability against the logarithm of the drug concentration.[4]
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Collection: Harvest cells after treatment with DM4.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Collection and Fixation: Harvest cells and fix them in cold 70% ethanol.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in PI staining solution and incubate.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity of PI corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.[8]
-
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction and Quantification: Lyse cells and determine the protein concentration.
-
Gel Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary and then secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.[8]
-
Mandatory Visualization
Signaling Pathway of DM4-Induced Apoptosis
The following diagram illustrates the molecular signaling cascade initiated by DM4, leading to mitotic catastrophe and ultimately, apoptosis.
Caption: DM4-induced apoptotic signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)
This diagram outlines the sequential steps involved in assessing the cytotoxic effect of DM4 on cancer cell lines using the MTT assay.
Caption: Workflow for MTT-based cytotoxicity assay.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug conjugates for the treatment of lung cancer: from drug discovery to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Antibody-Drug Conjugate (ADC) Delivering a DNA Mono-Alkylating Payload to Chondroitin Sulfate Proteoglycan (CSPG4)-Expressing Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Reactivity in DM4-Conjugated Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and cross-reactivity profiles of antibody-drug conjugates (ADCs) that utilize the cytotoxic maytansinoid payload, DM4. Cross-reactivity and off-target toxicity are critical parameters in ADC development, often defining the therapeutic window and ultimate clinical success. This document summarizes the mechanisms behind DM4-associated toxicities, presents a comparative overview of common adverse events, and details the experimental protocols essential for evaluating these effects.
Introduction to DM4 and ADC Cross-Reactivity
Antibody-drug conjugates are designed to be "magic bullets," selectively delivering highly potent cytotoxic agents to cancer cells while sparing healthy tissue[1][2]. The maytansinoid DM4, a potent microtubule-inhibiting agent, is a frequently used payload in ADC development due to its high cytotoxicity in the subnanomolar range[3]. It functions by arresting the cell cycle at the G2/M phase, leading to apoptosis in rapidly dividing cells[1].
However, the efficacy of DM4-conjugated ADCs can be compromised by cross-reactivity, which leads to toxicities. These are broadly categorized as:
-
On-target, off-tumor toxicity: The ADC binds to its target antigen, which is also expressed on healthy, non-cancerous cells[4].
-
Off-target toxicity: The ADC or its released payload affects healthy cells that do not express the target antigen. This is a primary driver of dose-limiting toxicities and is often related to the payload and linker chemistry[5][6].
The primary mechanisms for off-target toxicity in DM4-ADCs include the premature release of DM4 in circulation due to linker instability, nonspecific uptake of the intact ADC, and the "bystander effect," where the membrane-permeable DM4 payload diffuses from a target cell to kill adjacent healthy cells[5][7].
Comparative Analysis of Off-Target Toxicities
While direct head-to-head quantitative cross-reactivity data between different DM4-conjugated antibodies is limited in publicly available literature, a clear pattern of payload-class-specific toxicities has emerged from preclinical and clinical studies[6]. Maytansinoid-based ADCs (DM1 and DM4) often exhibit a distinct toxicity profile compared to those using other payloads like auristatins (MMAE, MMAF).
The following table summarizes common dose-limiting toxicities associated with different ADC payload classes.
| Toxicity Type | DM1/DM4 (Maytansinoids) | MMAE/MMAF (Auristatins) | Payload Characteristics |
| Ocular Toxicity | Frequently Reported (Blurred vision, keratitis, corneal deposits)[5][6] | Less common, but can occur[4] | Associated with hydrophobic, membrane-permeable payloads like DM4 and MMAF[4][6]. May involve nonspecific uptake by corneal epithelial cells[5]. |
| Peripheral Neuropathy | Frequently Reported [5][6] | Frequently Reported [4][6] | A known side effect of microtubule inhibitors, likely caused by disruption of microtubule networks in peripheral neurons by the free payload[4][5]. |
| Hematological Toxicity | Thrombocytopenia (most common)[1][5][6] | Neutropenia (most common)[1][5][6] | DM1/DM4-associated thrombocytopenia is thought to be due to inhibition of megakaryocyte differentiation[1]. MMAE-induced neutropenia is often linked to the release of free drug in circulation[1]. |
| Hepatotoxicity | Frequently Reported (Elevated liver enzymes)[5][6] | Less common | May be due to nonspecific uptake of the ADC or free payload by hepatocytes[5]. |
Key Experimental Methodologies
A rigorous assessment of an ADC's cross-reactivity and potential for toxicity is essential for preclinical evaluation. The following protocols are fundamental to this process.
This in vitro immunohistochemical (IHC) assay is a regulatory requirement designed to identify potential off-target binding of an antibody or ADC to a comprehensive panel of normal human tissues[8][9].
-
Objective: To evaluate the binding characteristics of the ADC to identify unexpected binding sites and support the selection of relevant species for toxicology studies[8][9].
-
Methodology:
-
Tissue Preparation: A panel of fresh-frozen normal human tissues (typically 32 tissues from at least three unrelated donors) is sectioned and mounted on glass slides[9][10].
-
Antibody Incubation: Tissue sections are fixed and incubated with the ADC at multiple concentrations (e.g., a low and a high dose)[9]. Control antibodies, such as an isotype control, are used in parallel[9].
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the binding of the primary ADC. A chromogenic substrate is then added to visualize the binding sites.
-
Evaluation: A board-certified pathologist evaluates the slides, scoring the staining intensity and distribution in different cell types within each tissue[9].
-
This assay quantifies the ability of a DM4-conjugated ADC to kill antigen-negative cells when they are co-cultured with antigen-positive cells, directly measuring the bystander effect[11].
-
Objective: To determine the potency of the bystander killing effect, which is crucial for efficacy in heterogeneous tumors but also a potential source of off-target toxicity[5][11].
-
Methodology:
-
Cell Line Preparation: An antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line are selected. The Ag- cell line is labeled with a fluorescent marker (e.g., GFP) for easy identification[11].
-
Cell Seeding: The Ag+ and Ag- cells are mixed and seeded in various ratios (e.g., 90:10, 50:50, 0:100) in a 96-well plate, keeping the total cell number constant[11].
-
ADC Treatment: After cell adherence, cultures are treated with serial dilutions of the DM4-ADC and relevant controls (e.g., a non-binding ADC)[11].
-
Incubation: The plate is incubated for a period sufficient for the payload to exert its effect (typically 72-120 hours)[11].
-
Quantification: The viability of the Ag- (fluorescently labeled) cell population is specifically measured using high-content imaging or flow cytometry[11].
-
Data Analysis: The viability of Ag- cells is plotted against the ADC concentration for each cell ratio. A potent bystander effect is indicated by a decrease in Ag- cell viability in the presence of Ag+ cells[11].
-
This assay is used to determine the potency (IC50) of the ADC against both antigen-positive and antigen-negative cell lines.
-
Objective: To quantify the specific, antigen-dependent potency of the ADC and assess its non-specific toxicity against cells that do not express the target.
-
Methodology:
-
Cell Seeding: Antigen-positive and antigen-negative cells are seeded in separate 96-well plates.
-
ADC Treatment: Cells are treated with a range of ADC concentrations.
-
Incubation: Plates are incubated for 3-5 days.
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo) assay.
-
Data Analysis: The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated for each cell line. A large difference in IC50 between antigen-positive and antigen-negative cells indicates high specificity.
-
Visualizing Workflows and Mechanisms
Diagrams are essential for understanding the complex processes involved in ADC cross-reactivity.
Caption: Mechanism of action for a DM4-conjugated ADC and its bystander effect.
Caption: Experimental workflow for assessing ADC cross-reactivity and safety.
Caption: Relationship between ADC components and mechanisms of toxicity.
Conclusion
The cross-reactivity profile of a DM4-conjugated ADC is a complex interplay between the antibody's specificity, the linker's stability, and the inherent properties of the DM4 payload. While DM4 offers potent anti-tumor activity, its membrane permeability contributes to a distinct set of off-target toxicities, including ocular and neurological events, which are frequently dose-limiting[5][6]. Understanding these liabilities through rigorous preclinical evaluation, including tissue cross-reactivity and bystander effect assays, is paramount for the design of safer and more effective ADCs. Future strategies to mitigate these toxicities may involve engineering more stable linkers or developing novel payloads with a more favorable therapeutic index.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prisysbiotech.com [prisysbiotech.com]
- 9. Tissue Cross-Reactivity Studies | Comparative Biosciences, inc [compbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Benchmarking a New Generation Maytansinoid: A Comparative Analysis of DM21 and DM4 for Antibody-Drug Conjugate Development
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, the development of novel antibody-drug conjugate (ADC) payloads with enhanced efficacy and improved safety profiles is paramount. This guide provides a comprehensive benchmark analysis of the next-generation maytansinoid, DM21, against the well-established cytotoxic agent, DM4. This comparison is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of ADCs.
Maytansinoids, such as DM4 (a derivative of maytansine), are highly potent microtubule-disrupting agents that have been successfully incorporated into several ADCs.[1][][3] Their mechanism of action involves binding to tubulin, which inhibits microtubule assembly and leads to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[] The focus of ongoing research is to develop new maytansinoid analogs with superior properties, such as increased potency, enhanced bystander killing effect, and improved stability.
One such promising new analog is DM21, a key component of the novel ADC IMGC936.[4] Preclinical data suggests that while ADCs utilizing DM21 (DM21-ADCs) exhibit similar direct in vitro cytotoxicity to their DM4-based counterparts, they possess a significantly greater bystander killing activity.[5] This enhanced bystander effect—the ability of the payload to diffuse from the target cancer cell and kill neighboring antigen-negative tumor cells—is a critical attribute for treating heterogeneous tumors.
Quantitative Comparison of Cytotoxic Potency
Direct, head-to-head comparative studies of the free payloads are not extensively available in published literature. However, analysis of preclinical data for ADCs constructed with these payloads provides valuable insights into their relative potency and efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxic potency.
| Payload | Cancer Cell Line | IC50 (nM) | Notes |
| DM4 | SK-BR-3 (Breast Cancer) | 0.3 - 0.4 | Data for the free DM4 payload.[6][7][8] |
| S-methyl-DM4 | SK-BR-3 (Breast Cancer) | < 0.03 | Active metabolite of DM4, demonstrating high potency.[6][7] |
| DM21-ADC | Various | Not Reported | Direct IC50 for the free DM21 payload is not publicly available. Preclinical studies of IMGC936 (a DM21-ADC) show potent, sub-nanomolar antitumor activity.[4] |
| DM4-ADC | MOLM-14, MV-4-11 (AML) | 1 - 10 | IC50 values for anti-CD123 ADCs with a DM4 payload, demonstrating antigen-dependent cytotoxicity.[6] |
It is important to note that the cytotoxic activity of an ADC is influenced by multiple factors, including the target antigen, antibody properties, and linker stability, in addition to the intrinsic potency of the payload.
Mechanism of Action and Signaling Pathway
DM4 and its analogs exert their cytotoxic effects by interfering with microtubule dynamics. Upon internalization of the ADC and release of the payload within the cancer cell, the maytansinoid binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.
Caption: Signaling pathway of a DM4-ADC leading to apoptosis.
Experimental Protocols
To ensure objective and reproducible benchmarking of new DM4 analogs against the original compound, standardized experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DM4 and DM4 analog stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the maytansinoid compounds (DM4 and analogs). Include untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plate for a period corresponding to several cell doubling times (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the viability against the log of the compound concentration.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC's payload to kill adjacent antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- line should be labeled, e.g., with GFP)
-
ADC constructs with DM4 and DM4 analogs
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Co-culture Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADCs.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging and Analysis: Acquire images of the wells and quantify the number of viable Ag- (e.g., GFP-positive) cells.
-
Data Analysis: Determine the percentage of killing of the Ag- cells at different ADC concentrations and ratios of Ag+ to Ag- cells.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of the ADCs in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line for xenograft implantation
-
ADC constructs with DM4 and DM4 analogs
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups and administer the ADCs (e.g., via intravenous injection) according to the desired dosing schedule. Include a vehicle control group.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
References
- 1. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Maytansinoid DM4
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Maytansinoid DM4 (DM4), a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs). Adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment.
This compound is a highly toxic substance that inhibits cell division and can be carcinogenic, mutagenic, and toxic for reproduction.[1] Due to its hazardous nature, all materials contaminated with DM4 must be handled and disposed of as cytotoxic waste, following strict institutional and regulatory guidelines. The primary method of disposal for cytotoxic waste is high-temperature incineration.[1]
Personal Protective Equipment (PPE) and Handling Precautions
Before handling DM4 or any contaminated materials, personnel must be fully trained on the associated risks and safety procedures.[2][3] The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[4][5]
Required PPE:
| PPE Component | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric. |
| Eye Protection | Tightly fitting safety goggles with side shields or a full-face respirator.[5] |
| Respiratory | For handling powders or creating aerosols, a full-face respirator should be used.[5] |
| Footwear | Appropriate protective footwear.[2] |
All handling of DM4, including preparation and disposal, should be conducted within a certified chemical fume hood to minimize inhalation risk.[4]
DM4 Waste Segregation and Containerization
Proper segregation and labeling of cytotoxic waste are crucial for safe handling and disposal.[1][2] All waste streams contaminated with DM4 must be placed in designated, clearly labeled, leak-proof containers.[6]
| Waste Type | Container Specification | Labeling |
| Solid Waste | Red cytotoxic waste container or a plastic garbage container fitted with a thick, clear garbage bag and labeled as "Cytotoxic Waste".[6] | "Cytotoxic Waste", "Chemotherapy Waste", Biohazard Symbol, Cytotoxic Symbol (a red triangle on a grey background with a white “C” in the middle).[2][6] |
| Sharps Waste | Rigid, puncture-resistant, and leak-proof sharps container with a purple lid.[1] | "Cytotoxic Sharps", Biohazard Symbol, Cytotoxic Symbol.[2][6] |
| Liquid Waste | Leak-proof, screw-cap containers. | "Cytotoxic Liquid Waste", Biohazard Symbol, Cytotoxic Symbol. |
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of different types of DM4-contaminated waste.
Disposal of Solid Waste (e.g., contaminated gloves, gowns, labware)
-
Segregation: Immediately after use, place all contaminated solid waste into a designated red cytotoxic waste container or a properly lined and labeled plastic garbage container.[6]
-
Container Sealing: When the container is three-quarters full, securely seal it to prevent any leakage.
-
Storage: Store the sealed container in a designated, secure area away from general laboratory traffic until it is collected for disposal.
Disposal of Sharps Waste (e.g., needles, syringes, vials)
-
Immediate Disposal: Following use, immediately place all sharps contaminated with DM4 into a designated cytotoxic sharps container.[1][6] Do not recap, bend, or break needles.
-
Container Management: Do not overfill the sharps container. Once it is three-quarters full, securely lock the lid.
-
Storage and Collection: Store the sealed sharps container in the designated secure area for cytotoxic waste collection.
Disposal of Liquid Waste (e.g., unused solutions, contaminated buffers)
-
Collection: Collect all liquid waste containing DM4 in a designated, leak-proof, and clearly labeled container.
-
Neutralization (if applicable): Depending on institutional policy, chemical neutralization of the liquid waste may be required before collection. Consult your institution's safety officer for specific chemical inactivation protocols.
-
Container Sealing and Storage: Securely cap the liquid waste container and store it in secondary containment within the designated cytotoxic waste storage area.
Spill Management
In the event of a DM4 spill, immediate action is necessary to contain and clean the area, minimizing exposure.
| Spill Size | Procedure |
| Small Spill (<5 mL or 5 g) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, absorb the spill with absorbent pads. 3. Clean the area with an appropriate decontaminating solution. 4. Place all contaminated materials in a cytotoxic waste container. |
| Large Spill (>5 mL or 5 g) | 1. Evacuate the area immediately. 2. Alert the institutional safety officer or emergency response team. 3. Restrict access to the contaminated area. 4. Follow the guidance of the trained emergency response personnel for cleanup and disposal. |
Logical Workflow for DM4 Disposal
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols
While specific experimental protocols for DM4 disposal are not published in the traditional sense, the procedures outlined above are based on established guidelines for handling and disposing of cytotoxic and hazardous waste from regulatory bodies and safety data sheets. The core principle is the containment and segregation of the cytotoxic material, followed by its destruction via high-temperature incineration.
For further information, researchers should consult their institution's Environmental Health and Safety (EHS) department and the Safety Data Sheet (SDS) for this compound.[4][5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
